Product packaging for 1-Phenyl-3-(piperidin-1-yl)propan-2-amine(Cat. No.:)

1-Phenyl-3-(piperidin-1-yl)propan-2-amine

Cat. No.: B12271681
M. Wt: 218.34 g/mol
InChI Key: TXLIXMQWPQGLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(piperidin-1-yl)propan-2-amine is a chemical compound of interest in professional research and development settings, particularly as a building block or intermediate in pharmaceutical studies. Compounds with phenyl and piperidine substructures, similar to this one, are frequently investigated for their potential biological activities and are utilized in the synthesis of more complex molecules . For instance, a closely related compound, 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride, is recognized and characterized as a reference standard, underscoring the relevance of this chemical class in rigorous scientific contexts . Another structurally analogous compound, (R)-(-)-N-Neopentyl-1-phenyl-2-(1-piperidinyl)ethylamine, is explicitly described as a "pharmaceutical intermediate," indicating a primary application pathway for such molecules . The mechanism of action for research compounds in this family can vary widely but often involves interactions with neurological targets, given the presence of the piperidine moiety, which is a common feature in many bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2 B12271681 1-Phenyl-3-(piperidin-1-yl)propan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-phenyl-3-piperidin-1-ylpropan-2-amine

InChI

InChI=1S/C14H22N2/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2

InChI Key

TXLIXMQWPQGLPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CC2=CC=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenyl 3 Piperidin 1 Yl Propan 2 Amine and Analogues

Strategies for Carbon-Nitrogen Bond Formation in Propan-2-amine Systems

The creation of the carbon-nitrogen (C-N) bond is a cornerstone in the synthesis of a vast array of nitrogen-containing compounds. uci.edunih.gov For propan-2-amine systems, two principal strategies dominate the landscape: reductive amination and nucleophilic substitution. These methods provide versatile pathways to introduce the amine functionality onto the three-carbon chain.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. springernature.com This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This approach is particularly relevant for the synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine, starting from a suitable phenylpropanone precursor.

The mechanism of reductive amination begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine or iminium ion. The subsequent reduction of this intermediate by a reducing agent yields the final amine product. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions to facilitate both the imine formation and the reduction step.

The scope of reductive amination is broad, accommodating a wide range of carbonyl compounds and amines. jocpr.com For the synthesis of primary amines, ammonia (B1221849) can be used as the nitrogen source. springernature.com For instance, 1-phenyl-2-propanone can be reacted with ammonia in the presence of a reducing agent to yield 1-phenylpropan-2-amine. youtube.com The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These reagents are favored for their ability to selectively reduce the imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.com

Common Reducing Agents in Reductive Amination
Reducing AgentAbbreviationKey Features
Sodium CyanoborohydrideNaBH3CNSelective for imines over carbonyls, stable in acidic solutions. wikipedia.orgmasterorganicchemistry.com
Sodium TriacetoxyborohydrideSTABA common and effective reducing agent for reductive aminations. wikipedia.org
Palladium Hydride (H2/Pd)-Versatile, operates under mild conditions with high selectivity. wikipedia.org
Sodium Borohydride (B1222165)NaBH4Reduces both imines and carbonyl groups. wikipedia.orgmasterorganicchemistry.com

Catalysis plays a pivotal role in modern reductive amination protocols, offering improved efficiency, selectivity, and sustainability. Transition metal catalysts, particularly those based on iridium, ruthenium, and nickel, have proven highly effective. springernature.comjocpr.com These catalysts can facilitate the reaction under milder conditions and with lower catalyst loadings. For example, iridium-based catalysts have demonstrated high activity and applicability to sterically hindered substrates. kanto.co.jp

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired amine. Key parameters include the choice of catalyst, solvent, temperature, and the nature of the hydrogen source. For instance, in iridium-catalyzed reactions, ethanol (B145695) is often an optimal solvent due to its ability to dissolve ammonium (B1175870) formate (B1220265), which serves as the hydrogen source. kanto.co.jp The use of supported catalysts, such as cobalt nanoparticles on carbon, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. springernature.com In some cases, additives can be used to improve selectivity; for example, potassium carbonate has been shown to suppress the formation of side products in the synthesis of 1,2-propanediamine over Raney nickel catalysts. researchgate.net

Catalyst Systems for Reductive Amination
Catalyst TypeExamplesAdvantagesRelevant Findings
Iridium ComplexesIr-PA2, Ir-QN1High activity, suitable for sterically hindered substrates. kanto.co.jpEffective for electron-deficient substrates. kanto.co.jp
Nickel-based CatalystsRaney Nickel, Ni-catalyzed systemsAbundant and cost-effective. wikipedia.orgresearchgate.netUsed in the reductive amination of alcohols and α-hydroxy ketones. wikipedia.orgfkit.hr
Palladium CatalystsH2/PdHigh selectivity, compatible with various functional groups. wikipedia.orgA preferred choice for synthesizing amines in the pharmaceutical industry. wikipedia.org
Cobalt-based NanoparticlesCarbon-supported cobalt nanoparticlesEfficient and practical for a diverse range of amines. springernature.comOffers a sustainable alternative to precious metal catalysts. springernature.com

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govacs.org The application of continuous flow reactors to reductive amination allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. acs.org

In a flow setup, reactants are continuously passed through a heated reactor, which can be a packed-bed containing an immobilized catalyst. nih.govacs.org This approach is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. For instance, the use of flow reactors can enable the safe handling of hydrogen gas in catalytic hydrogenations. rsc.org Furthermore, integrating in-line purification steps, such as catch-and-release systems using silica (B1680970) gel, can streamline the workup process and provide the final product with high purity. acs.orgrsc.org The development of multi-enzyme cascades in continuous flow systems has also opened up new possibilities for the synthesis of complex amines. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic chemistry for forming carbon-heteroatom bonds, including the C-N bond. libretexts.org This strategy can be employed for the synthesis of this compound by reacting a suitable precursor bearing a leaving group with an amine nucleophile.

The formation of the C-N bond via nucleophilic substitution can be achieved through various pathways. One common approach involves the reaction of an alkyl halide with an amine. libretexts.org However, this method can suffer from over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. libretexts.org

A more controlled approach involves the ring-opening of epoxides with amines. rroij.comresearchgate.net This reaction is highly regioselective, with the nucleophilic attack typically occurring at the less sterically hindered carbon of the epoxide ring. rroij.com The use of catalysts, such as Lewis acids, can enhance the reactivity of the epoxide and control the regioselectivity of the ring-opening. rsc.org For example, starting from a suitably substituted phenyl-epoxypropane, reaction with piperidine (B6355638) would yield a precursor to the target molecule.

Substitution on Halogenated Precursors

A direct and common strategy for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on a suitable precursor by piperidine. This method relies on the displacement of a leaving group, typically a halide, from a phenylpropanoid skeleton by the secondary amine.

The general reaction involves a halogenated phenylpropyl derivative, such as a 3-halo-1-phenylpropan-2-amine or a related ketone precursor, which is treated with piperidine. The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product. Polar aprotic solvents are often employed to facilitate the substitution reaction. The choice of the halogen (Cl, Br, I) can influence the reaction rate, with iodide being the best leaving group.

A key precursor for this reaction is 1-phenyl-3-chloropropan-2-one. The reaction of this α-haloketone with piperidine yields the corresponding β-aminoketone, 1-phenyl-3-(piperidin-1-yl)propan-2-one. Subsequent reduction of the ketone functionality, for instance using a hydride reducing agent like sodium borohydride (NaBH₄), affords the target compound, this compound.

Table 1: Nucleophilic Substitution for Synthesis of a Key Precursor

Reactant 1 Reactant 2 Product (Intermediate) Key Conditions

Mannich Reaction and Related Condensation Methodologies

The Mannich reaction and other related condensation strategies represent powerful tools for the construction of the carbon framework of this compound and its analogues through the formation of new carbon-carbon bonds. nih.gov

Synthesis of β-Aminoketones and Mannich Bases

The Mannich reaction is a classic three-component condensation that is exceptionally well-suited for the synthesis of β-aminoketones, which are direct precursors to the target compound. nih.govrsc.org This reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

For the synthesis of a precursor to this compound, the Mannich reaction would involve:

An active hydrogen compound: Acetophenone (1-phenylethanone)

An aldehyde: Formaldehyde (B43269) (often used in the form of paraformaldehyde or formalin)

A secondary amine: Piperidine

In this reaction, piperidine first reacts with formaldehyde to form the electrophilic Eschenmoser's salt precursor, the N,N-dimethylenepiperidinium ion. Acetophenone, in the presence of an acid or base catalyst, enolizes and subsequently attacks this iminium ion. The resulting product is the Mannich base, 1-phenyl-3-(piperidin-1-yl)propan-1-one. This β-aminoketone can then be isolated and subsequently reduced (e.g., via catalytic hydrogenation or with hydride reagents) to yield this compound. A variety of catalysts, including nanocatalysts, have been developed to improve the efficiency and yield of Mannich reactions. rsc.org

Table 2: Mannich Reaction for β-Aminoketone Synthesis

Ketone Aldehyde Amine Product (Mannich Base)
Acetophenone Formaldehyde Piperidine 1-Phenyl-3-(piperidin-1-yl)propan-1-one
Condensation Reactions Involving Piperidine

Beyond the classical Mannich reaction, various other condensation methodologies utilize piperidine as a key building block. nih.gov Piperidine can act as both a nucleophile and a base catalyst in multi-component reactions, leading to the formation of complex piperidine-containing structures. ajchem-a.comresearchgate.net

For instance, condensation reactions can be designed where piperidine participates in a cascade of reactions. One such approach is the reaction of an aldehyde, an amine, and a terminal alkyne, catalyzed by a metal such as copper, to produce propargylamines. ajchem-a.com By selecting benzaldehyde, piperidine, and an appropriate alkyne, a framework related to the target molecule can be assembled.

Furthermore, reductive amination, which involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate followed by reduction, is a widely used method for C-N bond formation. nih.gov For example, the condensation of a phenyl-substituted ketone with piperidine, followed by reduction, can lead to the formation of piperidine derivatives.

Ring Opening Reactions as Synthetic Pathways

The high reactivity of strained ring systems, such as oxiranes and aziridines, provides a powerful synthetic entry to functionalized acyclic molecules. The ring-opening of these heterocycles with piperidine is a key strategy for preparing 1,2- and 1,3-amino alcohol and diamine structures.

Oxirane Ring Opening by Secondary Amines for Propan-2-ol Derivatives

The nucleophilic ring-opening of epoxides (oxiranes) is a fundamental and highly efficient method for the synthesis of β-amino alcohols. scielo.org.mxrsc.org Due to the inherent ring strain, epoxides are susceptible to attack by nucleophiles like secondary amines, even under mild conditions. nih.gov

To synthesize a direct precursor to the target compound, a phenyl-substituted epoxide such as styrene (B11656) oxide (1,2-epoxyethylbenzene) is reacted with piperidine. The piperidine nitrogen acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon atom in base-catalyzed or neutral conditions. The attack on styrene oxide by piperidine can yield two regioisomers, but often favors the formation of 1-phenyl-2-(piperidin-1-yl)ethanol. scielo.org.mx Subsequent chemical modification of this amino alcohol intermediate would be required to arrive at the final propan-2-amine structure. The use of catalysts like silica-bonded S-sulfonic acid or simply acetic acid can facilitate this reaction, often providing high yields and excellent regioselectivity under solvent-free conditions. scielo.org.mxrsc.org

Table 3: Oxirane Ring Opening with Piperidine

Epoxide Amine Product (β-Amino Alcohol) Catalyst/Conditions
Styrene Oxide Piperidine 1-Phenyl-2-(piperidin-1-yl)ethanol Acetic acid, solvent-free rsc.org
Styrene Oxide Piperidine 1-Phenyl-2-(piperidin-1-yl)ethanol Silica-bonded S-sulfonic acid, solvent-free, room temp scielo.org.mx
Ring Opening Processes in Heterocyclic Systems

The synthetic utility of ring-opening reactions extends beyond oxiranes to other strained heterocyclic systems, most notably aziridines. wikipedia.org Aziridines, the nitrogen analogues of epoxides, are also reactive towards nucleophiles, providing a direct route to 1,2-diamine structures. baranlab.org

The synthesis of this compound analogues can be envisioned through the ring-opening of a suitably substituted aziridine (B145994). For example, a 2-phenylaziridine (B142167) derivative can be opened by the nucleophilic attack of piperidine. The reaction is often promoted by a Lewis acid or Brønsted acid to activate the aziridine ring, forming a more electrophilic aziridinium (B1262131) ion. researchgate.net The subsequent attack by piperidine proceeds via an Sₙ2-type mechanism, resulting in the cleavage of a C-N bond of the ring and the formation of a new C-N bond with the piperidine nitrogen. This pathway offers a stereoselective method for the synthesis of vicinal diamines, which are important structural motifs in medicinal chemistry. The regioselectivity of the ring-opening can be controlled by the substitution pattern on the aziridine ring and the reaction conditions. bioorg.org

Table 4: Aziridine Ring Opening with Piperidine

Aziridine Nucleophile Product Type Key Conditions
2-Phenylaziridine Piperidine 1-Phenyl-N²-(piperidin-1-yl)ethane-1,2-diamine analogue Acid catalyst (Lewis or Brønsted)

Multi-Step Synthetic Sequences and Complex Molecule Construction

The construction of molecules like this compound relies on robust, multi-step synthetic pathways that allow for precise control over the final molecular architecture.

Integrated Synthetic Pathways for Target Amine Structures

The synthesis of phenylpropanamine derivatives often begins with readily available precursors, such as phenyl-2-propanone or substituted benzyl (B1604629) halides. A common strategy is reductive amination, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. For instance, the commercial synthesis of amphetamine, a related 1-phenylpropan-2-amine, involves the reductive amination of phenyl-2-propanone with ammonia, using hydrogen gas over a nickel catalyst. libretexts.org

Alternative pathways involve the conversion of alkyl halides. A two-step process can convert an alkyl halide to a primary amine by first reacting it with a cyanide anion to form a nitrile, which is subsequently reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org Another method involves the reaction of substituted benzyl halides with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to yield the target amine. google.com These multi-step sequences, while effective, require careful optimization of each step to ensure high yields and purity of the final product. truman.edu

For the specific synthesis of this compound, pathways could involve the initial formation of a 1-phenyl-3-halopropan-2-one intermediate, followed by sequential nucleophilic substitution with piperidine and then amination, or a convergent synthesis where piperidine is introduced onto a pre-formed phenylpropanamine backbone. The choice of route depends on factors like starting material availability and desired stereochemistry.

Synthetic Strategy Precursor Example Key Transformations Reducing/Key Reagents Reference
Reductive AminationPhenyl-2-propanoneImine formation, ReductionH₂/Ni, NaBH₄, NaBH(OAc)₃ libretexts.org
Nitrile ReductionAlkyl HalideSN2 with Cyanide, Nitrile ReductionNaCN, LiAlH₄ libretexts.org
Gabriel SynthesisAlkyl HalidePhthalimide alkylation, HydrolysisPotassium phthalimide, Hydrazine libretexts.org
Curtius RearrangementSubstituted Benzyl HalideHydrolysis, Rearrangement, HydrogenationIsobutyronitrile, Diphenylphosphoryl azide google.com

Utilization of this compound as a Versatile Building Block

The 1-phenylpropan-2-amine scaffold is a key pharmacophore found in numerous drugs. researchgate.net As such, this compound and its analogues are valuable building blocks for creating more complex and potentially bioactive molecules. The primary and secondary amine functionalities, along with the phenyl and piperidine rings, offer multiple reaction sites for further elaboration.

This compound can serve as a precursor in the synthesis of novel derivatives through reactions such as N-alkylation, acylation, or condensation with other molecules to form larger, more complex structures. For example, the amine group can participate in nucleophilic substitution or addition reactions, while the phenyl ring can be functionalized through electrophilic aromatic substitution. Research has shown that similar phenylpropanolamine motifs are crucial building blocks for various pharmaceutical agents, including hormones, antibiotics, and adrenergic blockers. researchgate.net The ability to form new carbon-carbon and carbon-nitrogen bonds makes these compounds indispensable in the construction of diverse molecular libraries for drug discovery.

Green Chemistry Principles in the Synthesis of Amines

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce waste, improve safety, and utilize renewable resources.

Chemoenzymatic Methods for Waste Minimization

Chemoenzymatic cascades represent a powerful green strategy for synthesizing chiral amines. These methods combine the selectivity of enzymes with the efficiency of chemical catalysts. Biocatalysis, utilizing enzymes like transaminases (TAs) or amine dehydrogenases (AmDHs), offers high stereoselectivity under mild, aqueous conditions, significantly reducing the waste and harsh conditions associated with traditional chemical methods. nih.govnih.gov

For example, a one-pot chemoenzymatic cascade can convert alkynes to chiral amines. acs.org This process might involve a gold-catalyzed hydration of an alkyne to a ketone, followed by an enzymatic reductive amination step using a transaminase to produce the final chiral amine with excellent enantiomeric excess (>99%). acs.org This approach avoids the need for protecting groups and often uses water as a solvent, aligning with green chemistry goals. oup.com The immobilization of enzymes on supports like 2D zeolites further enhances sustainability by allowing for catalyst recovery and reuse. nih.govoup.com

Enzyme Class Reaction Type Typical Substrate Key Advantage Reference
Transaminase (TA)Asymmetric AminationProchiral KetoneHigh stereoselectivity, mild conditions acs.orgoup.com
Amine Dehydrogenase (AmDH)Reductive AminationKetone/AldehydeUses ammonia as a nitrogen source nih.govnih.gov
Styrene Monooxygenase (SMO)OxidationAlkeneForms chiral oxirane intermediates researchgate.net

Process Safety-Driven Synthetic Strategies

Safety is a paramount concern in the synthesis of active pharmaceutical ingredients (APIs). Process safety management involves conducting thorough risk assessments to identify potential hazards such as toxicity, reactivity, and the potential for dust explosions. powdersystems.com For API synthesis, which often involves potent compounds and energetic reactions, implementing robust containment strategies and engineering controls is crucial. powdersystems.comumich.edu

The use of continuous flow chemistry is a key safety-driven strategy. arborpharmchem.combeilstein-journals.org Unlike traditional batch processing, flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with exothermic reactions or the handling of hazardous intermediates. arborpharmchem.com This method allows for precise control over reaction parameters like temperature and pressure, leading to improved reproducibility and safety. beilstein-journals.org For example, a multi-day continuous hydrogenation process was successfully run to produce 144 kg of a product in equipment that fits within standard laboratory fume hoods, demonstrating the safety and scalability of flow chemistry. beilstein-journals.org

Catalytic Approaches in Amination Reactions

Catalysis is fundamental to modern amine synthesis, offering efficient and selective pathways that are often more sustainable than stoichiometric methods. Reductive amination is a cornerstone reaction, and various catalytic systems have been developed to facilitate this transformation.

Catalysts based on earth-abundant metals like iron are gaining traction as sustainable alternatives to precious metals. nih.gov Iron-based catalysts supported on materials like N-doped silicon carbide have been shown to effectively catalyze the reductive amination of a broad range of ketones and aldehydes to primary amines, demonstrating high functional group tolerance. nih.gov Similarly, amorphous cobalt particles have been used for reductive amination with hydrogen gas and aqueous ammonia under mild conditions. organic-chemistry.org

Metal-Free Catalysis for 1,3,4-Oxadiazole (B1194373) Synthesis

The 1,3,4-oxadiazole ring is a valuable heterocyclic motif in drug discovery, often serving as a bioisostere for ester and amide groups to improve metabolic stability and pharmacokinetic profiles. nih.govrsc.org The development of metal-free catalytic systems for its synthesis from readily available precursors like hydrazones and hydrazides represents a significant advancement towards greener and more cost-effective chemistry.

Recent research has highlighted several effective metal-free strategies. One prominent method involves the oxidative cyclization of acylhydrazones. For instance, molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) can mediate the efficient conversion of acylhydrazones into 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org This approach is practical, scalable, and avoids the use of transition metals. organic-chemistry.org Another innovative metal-free domino protocol promoted by iodine facilitates the one-pot synthesis of 1,3,4-oxadiazoles through the oxidative cleavage of C(sp²)–H or C(sp)–H bonds, followed by cyclization and deacylation. organic-chemistry.org

Electrochemical methods offer a modern, sustainable alternative. An indirect electrochemical oxidative cyclization of N-acyl hydrazones has been established, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a redox mediator. nih.gov This process avoids stoichiometric chemical oxidants and is tolerant of a wide range of functional groups, allowing for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles in yields up to 83%. nih.gov The reaction can be performed as a one-pot procedure directly from commercially available aldehydes and hydrazides, enhancing its accessibility. nih.gov

Furthermore, a convergent, non-dehydrative method for synthesizing 1,3,4-oxadiazoles involves the coupling of acyl hydrazides with α-bromo nitroalkanes in semiaqueous conditions. rsc.org This approach directly yields the 2,5-disubstituted oxadiazole, bypassing the often problematic isolation of 1,2-diacyl hydrazide intermediates. rsc.org

Table 1: Comparison of Metal-Free Methodologies for 1,3,4-Oxadiazole Synthesis

MethodologyCatalyst/ReagentSubstratesKey FeaturesReference
Oxidative CyclizationI₂ / K₂CO₃AcylhydrazonesTransition-metal-free; scalable; tolerates crude substrates. organic-chemistry.org
Indirect Electrochemical OxidationDABCO (Redox Mediator)N-acyl hydrazonesAvoids stoichiometric oxidants; broad substrate scope; one-pot procedure from aldehydes/hydrazides. nih.gov
Convergent CouplingNone (semiaqueous conditions)Acyl hydrazides and α-bromo nitroalkanesNon-dehydrative; avoids 1,2-diacyl hydrazide intermediates; good for chiral substrates. rsc.org

Radical-Mediated Amine Cyclization for Piperidine Formation

Radical cyclization reactions have emerged as a powerful tool for the construction of the piperidine ring, a core component of the target compound. rsc.org These methods often proceed under mild conditions and can be used to create complex, substituted piperidine structures. nih.govnih.gov

One strategy involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org A significant advancement in this area is the use of photoredox catalysis. For example, an organic photoredox catalyst combined with a trialkylamine reductant can generate aryl radical species from linear aryl halide precursors. nih.gov These radicals undergo regioselective cyclization followed by a hydrogen-atom transfer (HAT) to afford complex spiropiperidines under mild, metal-free conditions. nih.gov

Metal-catalyzed radical cyclizations are also prevalent. A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce various piperidines in good yields. nih.gov Similarly, copper catalysts can initiate the formation of an N-radical, which then undergoes a 1,5-HAT to generate a carbon radical that cyclizes to form the piperidine ring. nih.gov Another approach utilizes a combination of photoredox, cobaloxime, and amine catalysis to mediate a radical cyclization of aldehydes with pendant alkenes, providing access to a variety of five-, six-, and seven-membered rings with good functional group tolerance. organic-chemistry.org

Table 2: Overview of Radical-Mediated Cyclization for Piperidine Synthesis

MethodologyCatalyst/InitiatorSubstrate TypeKey Mechanistic StepReference
Organic Photoredox Catalysis3DPAFIPN / DIPEALinear aryl halides with cyclic olefinsAryl radical formation and exo-selective cyclization. nih.gov
Cobalt CatalysisCobalt(II) complexLinear amino-aldehydesRadical intramolecular cyclization. nih.gov
Copper CatalysisCopper complexN-F substratesN-radical formation followed by 1,5-HAT and cyclization. nih.gov
Multi-catalysis SystemPhotoredox, Cobaloxime, AmineAldehydes with pendant alkenesRadical cyclization with alkene transposition. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Amination

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing highly efficient pathways for forming carbon-nitrogen bonds essential for synthesizing piperidine analogues. researchgate.netwiley.com These methods include intramolecular cyclizations to form the piperidine ring and intermolecular cross-coupling reactions, such as the Buchwald-Hartwig amination, to modify it.

Intramolecular palladium-catalyzed aminations are effective for constructing the piperidine heterocycle. For instance, palladium catalysis can achieve the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, leading to 6-endo-cyclized piperidines. nih.gov Another powerful method is the palladium-catalyzed asymmetric carbenylative amination of (E)-vinyl iodides with N-tosylhydrazones. rsc.org This reaction proceeds through a carbene migratory insertion followed by a Tsuji-Trost sequence to deliver chiral 2-substituted piperidines with high enantioselectivity. rsc.org The use of specific chiral phosphine (B1218219) ligands, such as GF-Phos, is critical for achieving high stereocontrol. rsc.org

The Buchwald-Hartwig amination is a premier method for the intermolecular C-N cross-coupling of aryl halides with amines, including piperidine. wiley.com Recent advancements have focused on developing highly active catalyst systems capable of coupling challenging substrates like aryl chlorides. researchgate.netwiley.com The use of specialized N-heterocyclic carbene (NHC) palladium complexes or bulky biarylphosphine ligands (e.g., tBuBrettPhos, YPhos) allows these reactions to proceed under mild conditions, often at room temperature, with broad substrate scope and functional group tolerance. wiley.comacs.org These reactions are fundamental for creating N-aryl piperidine analogues, which are common motifs in pharmaceuticals. acs.org

Table 3: Selected Palladium-Catalyzed Amination Reactions for Piperidine Synthesis

Reaction TypeCatalyst System (Pd-Source/Ligand)ReactantsProduct TypeReference
Asymmetric Carbenylative AminationPd₂(dba)₃·CHCl₃ / GF-Phos(E)-vinyl iodides + N-tosylhydrazonesChiral 2-substituted piperidines rsc.org
Intramolecular Allylic AminationPalladium catalystAlkenyl aminesSubstituted piperidines nih.gov
Buchwald-Hartwig AminationPd precatalyst / tBuBrettPhosUnprotected bromoimidazoles + aminesAminoheterocycles acs.org
Buchwald-Hartwig AminationPalladium / YPhos Ligand (L1)Aryl chlorides + piperidineN-Aryl piperidines wiley.com

Mechanistic Investigations and Reaction Pathways of 1 Phenyl 3 Piperidin 1 Yl Propan 2 Amine Derivatives

Elucidation of Reaction Mechanisms

The synthesis and transformation of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine and its derivatives are governed by fundamental principles of organic chemistry, including the reactivity of carbonyls, nucleophilic attacks, and various transformations of the amine group.

The formation of this compound often proceeds via reductive amination, a cornerstone reaction in amine synthesis. nih.govnumberanalytics.com This process typically begins with the reaction of a carbonyl compound, such as phenylacetone (B166967) (also known as 1-phenyl-2-propanone), with an amine. mdma.chwikipedia.org The initial step is the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the ketone or aldehyde. mdma.chnih.gov This addition forms an unstable hemiaminal (or carbinolamine) intermediate. mdma.chnih.gov

This hemiaminal then undergoes dehydration, eliminating a molecule of water to form an imine or, under acidic conditions, a protonated iminium ion. nih.govresearchgate.net The formation of this imine is a reversible equilibrium reaction. nih.gov The efficiency of imine formation can be influenced by pH; mildly acidic conditions (pH 4-5) can facilitate the reaction by enhancing the electrophilicity of the carbonyl group without fully protonating the amine nucleophile, which would render it non-nucleophilic. researchgate.net The removal of water can also drive the equilibrium towards the imine product. nih.gov In the synthesis of this compound, this would involve the reaction of phenylacetone with a suitable amine source.

A classic named reaction that exemplifies this pathway is the Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent to convert ketones to amines. wikipedia.orglibretexts.org In this context, phenylacetone reacts to form an intermediate imine, which is then reduced to the final amine product. wikipedia.orgresearchgate.net

Table 1: Key Steps in Imine Formation from Phenylacetone

StepReactantsIntermediate/ProductDescription
1. Nucleophilic AttackPhenylacetone, Amine (e.g., from NH₄HCO₂)HemiaminalThe amine nitrogen attacks the carbonyl carbon. mdma.chnih.gov
2. Proton TransferHemiaminalZwitterionic intermediateA rapid proton transfer occurs. mdma.ch
3. DehydrationProtonated HemiaminalImine/Iminium IonElimination of a water molecule forms the C=N double bond. nih.govresearchgate.net

Following the formation of the imine or iminium ion intermediate, the reaction progresses through a reduction step. This involves a nucleophilic attack on the imine carbon by a hydride (H⁻) from a reducing agent. numberanalytics.com Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation. numberanalytics.comacs.org

The reaction can sometimes be complicated by side reactions. For instance, the newly formed primary amine can itself act as a nucleophile, reacting with another molecule of the starting ketone or the imine intermediate. This can lead to the formation of secondary amines as byproducts. mdma.ch The choice of reagents and reaction conditions, such as using an excess of the ammonia (B1221849) source, can help to minimize these side reactions and favor the formation of the desired primary amine. mdma.ch

The Favorskii rearrangement is a reaction of α-halo ketones with a base to form carboxylic acid derivatives, often proceeding through a cyclopropanone (B1606653) intermediate. wikipedia.orgorganic-chemistry.org This rearrangement typically involves the deprotonation at the α'-carbon (the carbon on the other side of the carbonyl from the halogen), followed by intramolecular nucleophilic attack to form the cyclopropanone ring. wikipedia.org

While the Favorskii rearrangement is well-established for α-halo ketones, its direct relevance to the synthesis or typical reactions of this compound is not prominently documented in the reviewed literature. The substrates for this rearrangement are structurally distinct from the target compound and its common precursors. However, variations like the quasi-Favorskii rearrangement occur in α-halo ketones that lack enolizable hydrogens, proceeding through a different, non-cyclopropanone mechanism. wikipedia.orgnrochemistry.com An aza-quasi-Favorskii rearrangement has also been described for the synthesis of highly substituted aziridines from specific O-sulfonyl oximes and ketone enolates, demonstrating the adaptability of rearrangement pathways to nitrogen-containing systems. nih.gov There is no evidence found to suggest that this compound or its immediate precursors undergo Favorskii or related rearrangements under typical synthetic conditions.

The amine functionality in compounds like this compound is susceptible to both oxidation and reduction.

Oxidative Transformations: Secondary amines can be oxidized by various reagents. For example, oxidation with manganese dioxide (MnO₂) can convert a secondary amine into an imine. britannica.com Hydrogen peroxide (H₂O₂) and peroxy acids typically add an oxygen atom to the nitrogen, converting secondary amines into hydroxylamines (R₂NOH) and tertiary amines to amine oxides (R₃NO). britannica.comlibretexts.org The oxidation of primary aliphatic amines can be more complex, potentially leading to nitro compounds. libretexts.org In some biological or catalytic systems, secondary amines can undergo oxidative N-dealkylation. uomustansiriyah.edu.iq For instance, a bioinspired catalyst system using 1,10-phenanthroline-5,6-dione/ZnI₂ has been shown to effectively catalyze the aerobic dehydrogenation of secondary amines. nih.gov

Reductive Transformations: The synthesis of this compound itself is a reductive transformation, specifically the reduction of an imine intermediate as discussed previously (reductive amination). nih.gov This highlights the conversion of a C=N double bond to a C-N single bond through the addition of hydrogen, typically from a hydride-based reducing agent or catalytic hydrogenation. numberanalytics.commdma.ch

Table 2: Summary of Potential Transformations of the Amine Group

TransformationReagent/ConditionProduct Type
OxidationMnO₂Imine britannica.com
OxidationH₂O₂, PeroxyacidsHydroxylamine (from secondary amine) britannica.comlibretexts.org
OxidationH₂O₂, PeroxyacidsAmine Oxide (from tertiary amine) britannica.comlibretexts.org
Reduction (of Imine)NaBH₄, Catalytic H₂Amine numberanalytics.commdma.ch

Kinetics and Thermodynamics of Amination Processes

The kinetics of reductive amination are complex, involving at least two main stages: imine formation and reduction. numberanalytics.com The rate-limiting step can vary depending on the specific reactants, catalysts, and reaction conditions, particularly the pH.

In many direct reductive amination protocols, the dehydration of the hemiaminal intermediate to form the imine is considered the rate-determining step (RDS) of the imine formation phase. nih.govacs.org This step is often acid-catalyzed. However, if the solution is too acidic, the amine nucleophile becomes fully protonated and non-reactive, inhibiting the initial nucleophilic attack. researchgate.net

During the Leuckart reaction, temperature and reaction time significantly influence the yield, indicating kinetic control. For example, studies on the reaction with phenylacetone have shown that optimal yields are obtained at specific temperatures (e.g., 160-170°C) and that prolonged heating at higher temperatures can lead to reduced yields. mdma.ch

In catalytic systems, the nature of the catalyst can also dictate the RDS. For instance, in a study using a Ru/TiO₂ catalyst, mechanistic investigations revealed that the ammonolysis of the Schiff base (imine) intermediate was the rate-determining step. acs.org The efficiency of the catalyst was linked to its ability to lower the activation energy for this specific step. acs.org Therefore, a generalized statement about the reaction order is difficult; it must be determined empirically for each specific synthetic protocol.

Table 3: Factors Influencing Reaction Rate and Rate-Limiting Step in Reductive Amination

FactorInfluenceExample/Observation
pHAffects both nucleophilicity of the amine and electrophilicity of the carbonyl. Can change the RDS.Imine formation is often rate-limiting; dehydration is the RDS above pH 4. nih.govresearchgate.netacs.org
CatalystCan lower the activation energy for a specific step, making another step rate-limiting.A Ru/TiO₂ catalyst made Schiff base ammonolysis the RDS. acs.org
TemperatureAffects reaction rate and can influence product distribution and yield.Optimal temperatures exist for the Leuckart reaction to maximize yield. mdma.ch
SolventCan stabilize intermediates and transition states, affecting reaction energetics.Computational studies show solvent choice (e.g., DCE vs. THF) impacts the energy profile of the reduction. acs.org

Analysis of Isokinetic Temperature and Entropy Control

In the study of chemical reaction kinetics, the isokinetic relationship (IKR) provides insight into a series of reactions that proceed through a similar mechanism. This relationship suggests a linear correlation between the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. The temperature at which the rates of all reactions in the series are equal is known as the isokinetic temperature (T_iso_). mdpi.com The existence of a valid isokinetic relationship is a strong indicator that the reaction series is governed by a single, consistent mechanism.

The isokinetic temperature can be determined from the slope of a plot of ΔH‡ versus ΔS‡. The relationship is expressed by the equation:

ΔH‡ = T_iso_ * ΔS‡ + c

Where 'c' is a constant. Control of the reaction can be characterized as either enthalpy-controlled or entropy-controlled. If the experimental temperatures are below T_iso_, the reaction is said to be under enthalpy control, where lower activation enthalpies lead to faster reactions. Conversely, if the experimental temperatures are above T_iso_, the reaction is under entropy control. mdpi.com

Verification of the isokinetic temperature's physicochemical significance can be performed using statistical criteria. mdpi.com For instance, in studies of thermal decomposition under dynamic conditions, parameters such as the heating rate can influence the calculated isokinetic temperature. As shown in the table below, for the thermal decomposition of calcium carbonate, the isokinetic temperature shows a dependency on the heating rate, although the variation may be minimal across a range of rates. mdpi.com

Table 1: Isokinetic Temperature vs. Heating Rate for CaCO₃ Decomposition

Heating Rate (K·min⁻¹)Isokinetic Temperature (T_iso) (K)
1964
2973
5986
10996
201005
501017
1001026
This table is representative of data from thermal decomposition studies and illustrates the general principle. Specific isokinetic studies on this compound were not found in the provided search results.

Thermodynamic Equilibrium Studies in Amine Synthesis

The synthesis of amines such as this compound often involves reversible reactions where the final yield is dictated by thermodynamic equilibrium. A common synthetic route is reductive amination, which typically involves the reaction of a ketone with an amine to form an imine intermediate, followed by reduction. nih.gov

The initial step, the formation of an imine (or Schiff base) from a carbonyl compound and a primary amine, is an equilibrium-controlled process. mnstate.edulibretexts.org The reaction involves the elimination of a water molecule. libretexts.org According to Le Chatelier's principle, the position of the equilibrium can be shifted. Removing water as it is formed will drive the reaction toward the formation of the imine, thereby increasing the potential yield of the final amine product after the reduction step. mnstate.edu Conversely, the presence of excess water can drive the equilibrium back toward the starting materials (the ketone and amine). mnstate.edu

Table 2: Factors Influencing Equilibrium in Reductive Amination

FactorEffect on EquilibriumRationale
Removal of Water Shifts equilibrium toward products (imine)Le Chatelier's Principle; removal of a product drives the forward reaction. mnstate.edu
Excess Amine Reactant Can shift equilibrium toward productsIncreases the concentration of one of the reactants.
pH Control Optimal rate typically at pH ~5Acid catalysis is required to protonate the hydroxyl intermediate, but low pH protonates the amine, making it non-nucleophilic. libretexts.org
Temperature Affects reaction rate and equilibrium positionHigher temperatures can increase the rate but may unfavorably shift the equilibrium for exothermic reactions.

Chemical Transformations of the Amine Functionality

Oxidation Reactions to Corresponding Imines or Oximes

The primary amine group in this compound can undergo oxidation to form the corresponding imine. The selective oxidation of amines to imines is a significant transformation in organic chemistry, as imines are valuable intermediates for synthesizing fine chemicals and pharmaceuticals. nih.gov

Modern methods, such as direct photoelectrochemical (PEC) oxidation, offer a highly selective, efficient, and environmentally favorable route for this transformation. nih.gov In a typical PEC process for a benzylamine (B48309) derivative, the amine is first oxidized at a photoanode to generate a nitrogen-centered radical cation. This intermediate is then deprotonated to form a neutral carbon radical, which is subsequently oxidized and deprotonated to yield the imine. nih.gov This method demonstrates high selectivity, often approaching 100%, for the conversion of the amine to the imine. nih.gov

Table 3: Photoelectrochemical Oxidation of Benzylamine Derivatives

Substrate (Amine)Product (Imine)Selectivity (%)Faradaic Efficiency (%)
BenzylamineN-Benzylidenebenzylamine~10098.4
4-FluorobenzylamineN-(4-fluorobenzylidene)-4-fluorobenzylamine~100>95
4-ChlorobenzylamineN-(4-chlorobenzylidene)-4-chlorobenzylamine~100>95
4-BromobenzylamineN-(4-bromobenzylidene)-4-bromobenzylamine~100>95
4-MethylbenzylamineN-(4-methylbenzylidene)-4-methylbenzylamine~100>95
Data adapted from a study on Mo-doped BiVO₄ photoanodes, illustrating the high selectivity of PEC oxidation for benzylamine derivatives. nih.gov

Reduction Reactions to More Saturated Amines

The structure of this compound contains a phenyl group which can be reduced to a cyclohexyl group, resulting in a more saturated amine derivative. This transformation is typically achieved through catalytic hydrogenation. nih.gov This process involves the use of hydrogen gas in the presence of a transition metal catalyst, such as platinum, palladium, or rhodium. nih.gov

The conditions for the hydrogenation of aromatic rings are generally more demanding (e.g., higher pressures and temperatures) than those required for reducing simpler double or triple bonds. nih.gov The choice of catalyst and reaction conditions is critical to achieve the desired transformation without causing unintended side reactions. The reduction of the phenyl ring would yield 1-Cyclohexyl-3-(piperidin-1-yl)propan-2-amine, a compound with increased aliphatic character.

Table 4: Typical Conditions for Catalytic Hydrogenation of Aromatic Rings

CatalystTypical Pressure (atm)Typical Temperature (°C)Notes
Rhodium-on-carbon (Rh/C) 1 - 525 - 100Highly active for hydrogenating aromatic rings under mild conditions.
Ruthenium(IV) oxide (RuO₂) 70 - 10080 - 120Effective for hydrogenating substituted benzenes.
Platinum(IV) oxide (PtO₂) 1 - 420 - 50Adams' catalyst; widely used but may require acidic solvent.
Palladium-on-carbon (Pd/C) 25 - 70100 - 180Less active than Rh or Pt for arene hydrogenation; higher temperatures/pressures often needed.

Investigation of Substitution Reactions Forming New Carbon-Nitrogen Bonds

The primary amine functionality of this compound serves as a nucleophile, enabling it to participate in a variety of substitution reactions to form new carbon-nitrogen (C-N) bonds. mnstate.edu These reactions are fundamental for creating more complex derivatives.

A straightforward method is the N-alkylation of the amine with an alkyl halide. mnstate.edu This reaction proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. This process can be repeated to form a tertiary amine and ultimately a quaternary ammonium salt. mnstate.edu

More advanced C-N bond-forming methodologies can also be employed. For instance, the Buchwald-Hartwig cross-coupling reaction allows for the formation of a C-N bond between an amine and an aryl halide, catalyzed by a palladium complex. tcichemicals.comresearchgate.net This reaction is a powerful tool for synthesizing N-aryl amines. researchgate.net Other specialized methods, such as the Fukuyama amine synthesis or reactions employing a modified Finkelstein protocol, provide alternative routes for creating specific C-N linkages under various conditions. tcichemicals.comnih.gov

Table 5: Selected Methods for C-N Bond Formation

Reaction NameReactantsReagents/CatalystProduct Type
N-Alkylation Primary Amine + Alkyl HalideBase (e.g., NaHCO₃)Secondary/Tertiary Amine mnstate.edu
Buchwald-Hartwig Amination Amine + Aryl HalidePalladium Catalyst, Strong BaseN-Aryl Amine researchgate.net
Fukuyama Amine Synthesis Amine + o-NitrobenzenesulfonamideMitsunobu or basic conditionsProtected Secondary Amine tcichemicals.com
Modified Finkelstein Reaction Amine + Alkyl ChlorideKI, TBAB, K₂CO₃N-Alkylated Product nih.gov

Radical Reactions Involving Carbonyl Compounds and Amines

While classical reactions between amines and carbonyls, like the Mannich reaction, proceed through ionic mechanisms, recent advances have highlighted the utility of radical pathways. nih.gov A notable example is the three-component radical homo-Mannich reaction, which couples an enolizable aldehyde, an amine, and a thiol to generate γ-amino-carbonyl compounds. nih.gov

This process stands in contrast to the traditional Mannich reaction, which is limited to non-enolizable aldehydes. nih.gov The radical mechanism significantly expands the scope of substrates. The reaction is typically initiated by visible light and involves the formation of a Schiff base intermediate, which then participates in a radical cascade. This method provides a streamlined approach to complex tertiary alkyl amines, which are valuable structures in medicinal chemistry. nih.gov The scope of this reaction is broad, accommodating various aldehydes, ketones, and thiols, demonstrating its versatility in constructing complex molecular scaffolds. nih.gov

Table 6: Scope of the Three-Component Radical Homo-Mannich Reaction

Aldehyde/Ketone PartnerThiol PartnerAmine Partner (Example)Product Type
3-PhenylpropanalEthyl 2-mercaptoacetateN-methyl-1-phenylmethanamineγ-Amino-ester nih.gov
CyclohexanecarbaldehydeThiophenolDibenzylamineγ-Amino-ketone nih.gov
Cyclopentanone2-MercaptoethanolMorpholine (B109124)γ-Amino-alcohol nih.gov
Benzyl-protected piperidin-4-oneEthyl 2-mercaptoacetatePyrrolidineγ-Amino-ester with piperidine (B6355638) core nih.gov
This table illustrates the versatility of the radical homo-Mannich reaction with various substrates as reported in the literature. nih.gov

Stereochemical Research and Chiral Resolution of 1 Phenyl 3 Piperidin 1 Yl Propan 2 Amine Systems

Chirality and Isomerism in Propan-2-amine Scaffolds

The structural foundation of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine is the propan-2-amine scaffold. Chirality in this system arises from the carbon atom at the second position (C2) of the propane (B168953) chain. This carbon is a stereocenter because it is bonded to four distinct substituent groups: a phenylmethyl (benzyl) group, a hydrogen atom, an amino group, and a (piperidin-1-yl)methyl group.

Due to this single chiral center, the compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine and (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. hoffmanchemicals.com The specific spatial arrangement, or absolute configuration, of the groups around this C2 stereocenter dictates the molecule's interaction with other chiral entities, a critical factor in many of its applications. The broader class of phenylpropan-2-amines is well-recognized for its stereoisomeric properties, which are fundamental to their biological and chemical profiles. rsc.orgresearchgate.net

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of specific, enantiomerically pure forms of this compound and its derivatives requires sophisticated synthetic approaches that can control the stereochemical outcome of the reactions.

Utilization of Chiral Templates in Synthesis

A principal strategy for obtaining enantiomerically pure amines involves the use of chiral templates or auxiliaries. This method typically involves reacting the racemic amine with a highly pure chiral reagent to form a mixture of diastereomers. Because diastereomers have different physical properties, they can be separated.

One such established method involves the N-alkylation of an amine with a chiral reagent, such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester or its (S)-amide counterpart. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers (e.g., (R,S) and (S,S) forms). nih.gov Once separated, the chiral auxiliary can be cleaved to release the desired, enantiomerically pure amine. Another advanced approach employs chiral phosphoric acids as anionic ligands in palladium-catalyzed enantioselective C–H bond functionalization, allowing for the asymmetric arylation of amines. nih.gov

Chiral Template/AuxiliaryReaction TypeApplication Example
(S)-2-(4-toluenesulfonyloxy)-phenylacetic amideN-alkylationFormation of diastereomeric amides from a racemic piperidine (B6355638) derivative for subsequent separation. nih.gov
Chiral Phosphoric AcidsPd(II)-catalyzed C-H arylationServe as chiral ligands to induce enantioselectivity in the coupling of amines with aryl boronic acids. nih.gov
CinchonineAsymmetric Michael additionCatalyzes the asymmetric addition of thiols to chalcones, a step in building complex chiral molecules. nih.gov

Methodologies for Diastereoisomer Separation and Purification

Following the formation of a diastereomeric mixture, their separation is a critical step. Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess distinct characteristics that allow for their separation using standard laboratory techniques.

The most common and effective methods include flash chromatography and high-performance liquid chromatography (HPLC). nih.gov Flash chromatography on a silica (B1680970) gel column, using an appropriate solvent system (e.g., a mixture of acetone (B3395972) and cyclohexane), can effectively separate diastereomers on a preparative scale. nih.gov For analytical determination of diastereomeric ratio (dr) and for high-purity separations, semi-preparative HPLC is often the method of choice. nih.gov

Separation TechniquePrincipleApplication
Flash Chromatography Differential adsorption of diastereomers onto a stationary phase (e.g., silica gel) based on polarity differences.Preparative scale separation of diastereomeric amides or esters. nih.gov
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a mobile phase and a stationary phase.Analytical determination of diastereomeric purity and semi-preparative separation for high-purity samples. nih.gov

Stereoselective Reactions for Amine Derivatives

Directly synthesizing a single enantiomer through a stereoselective reaction is often more efficient than resolving a racemic mixture. Several modern catalytic methods have been developed for this purpose.

Biocatalysis, utilizing enzymes such as transaminases (TAs), offers an environmentally friendly route. TAs can convert a prochiral ketone into a chiral amine with high enantiomeric excess (>99% ee) by selectively forming either the (R)- or (S)-enantiomer. rsc.org In organometallic chemistry, palladium-catalyzed reactions have been developed for the enantioselective C-H functionalization at the alpha-position of N-heterocycles, including piperidines. nih.gov These reactions use a chiral ligand to direct the formation of a specific stereoisomer. nih.gov Furthermore, iridium(III)-catalyzed cascade reactions can achieve the stereoselective synthesis of substituted piperidines from achiral starting materials. nih.gov

Conformational Analysis and Stereodynamic Studies

Conformational Preferences of the Piperidine Ring

The piperidine ring predominantly adopts a chair conformation, which minimizes angle and torsional strain. rsc.org In this conformation, substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative stability of these conformers is influenced by steric and electronic effects. nih.govacs.org

In N-substituted piperidines, such as the title compound where the nitrogen is attached to the propan-2-amine moiety, the nature of the nitrogen substituent is crucial. When the piperidine nitrogen is bonded to a π-system like a phenyl ring, conjugation of the nitrogen's lone pair of electrons with the ring increases the sp² hybridization of the nitrogen. nih.gov This partial double-bond character leads to a phenomenon known as pseudoallylic strain, which can force adjacent substituents into an axial orientation to minimize steric repulsion. nih.gov While the piperidine in the title compound is not directly attached to a phenyl ring, the steric bulk of the entire 1-phenylpropan-2-yl group attached to the nitrogen influences the ring's conformational equilibrium. Computational studies on related 1-phenylpiperidines show that a 2-substituent modestly favors the axial position. nih.gov The energy barrier between the chair and the less stable twist-boat conformation is generally low enough to allow for rapid interconversion at room temperature. rsc.orgnih.gov

ConformationKey FeaturesRelative Stability
Chair Staggered arrangement of all C-C bonds, minimizing torsional strain.Most stable conformation. rsc.org
Twist-Boat Less stable than the chair due to torsional strain and flagpole interactions.Found to be approximately 1.5 kcal/mol less favorable than the chair in related systems. nih.gov
Equatorial Substituent Generally favored for bulky substituents to avoid steric clashes (1,3-diaxial interactions).Varies based on electronic effects.
Axial Substituent Less sterically favorable for large groups but can be preferred due to stereoelectronic effects like pseudoallylic strain. nih.govModestly favored for 2-substituents in 1-phenylpiperidine (B1584701) models. nih.gov

Dynamic Processes and Energy Barriers in Chiral Molecules

The stereochemical stability of chiral molecules like this compound is not static. It is subject to dynamic processes such as conformational changes and, in the case of the amine group, pyramidal inversion. These dynamics are governed by associated energy barriers.

Conformational Dynamics: Rotation around single bonds allows the molecule to adopt various conformations. In the case of this compound, rotation can occur around the C-C bonds of the propane backbone and the C-N bond connecting the piperidine ring. The relative energies of the resulting conformers are influenced by steric and electronic interactions between the phenyl ring, the piperidine ring, and the amino group. Computational methods, such as Density Functional Theory (DFT), are often employed to model these conformational landscapes and calculate the energy barriers between different stable conformers. For instance, conformational analysis of related phenylpropionic acid derivatives has shown a correlation between the dihedral angle of the propionic acid residue and biological activity.

Pyramidal Inversion: The nitrogen atom of the secondary amine in this compound is a stereocenter. However, amines undergo a rapid process called pyramidal or nitrogen inversion, where the nitrogen atom and its substituents oscillate through a planar transition state. This inversion leads to the interconversion of the two enantiomers with respect to the nitrogen center.

The energy barrier to pyramidal inversion in amines is generally low. For ammonia (B1221849), the barrier is approximately 5.8 kcal/mol (24.2 kJ/mol), allowing for billions of inversions per second at room temperature. researchgate.net This rapid inversion typically prevents the isolation of enantiomers based on a chiral nitrogen atom in acyclic amines. Factors such as the nature of the substituents on the nitrogen and their inclusion in a ring system can affect the inversion barrier. For the piperidine nitrogen in the title compound, being part of a saturated ring, the inversion is a component of the ring's conformational dynamics (ring-flipping).

Dynamic ProcessTypical Energy Barrier (kcal/mol)Consequence for this compound
C-C Bond Rotation3-6Leads to different staggered and eclipsed conformations of the propane backbone.
Pyramidal Inversion (Amine)~0.4 - 8Rapid interconversion of enantiomers at the nitrogen center, making it a non-resolvable stereocenter under normal conditions. google.com

This table presents typical energy barriers for dynamic processes relevant to the structure of this compound, based on general values for similar functional groups.

Atropisomerism in Related Systems

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. nih.gov This phenomenon is well-documented in biaryl systems, where bulky substituents ortho to the aryl-aryl bond restrict rotation. nih.gov While this compound itself does not possess a biaryl scaffold, the principles of atropisomerism can be relevant to its derivatives, particularly those involving N-aryl substitution.

For instance, if the nitrogen of the piperidine ring were attached to a substituted aromatic ring, restricted rotation around the N-aryl bond could potentially lead to atropisomerism. The energy barrier to this rotation would depend on the size and nature of the substituents on both the piperidine and the aryl ring. Research on N-benzyl-piperidine derivatives and other N-aryl systems in medicinal chemistry often considers the possibility of atropisomerism and its impact on biological activity. nih.govnih.gov The study of atropisomerism in such systems is crucial as different atropisomers can exhibit significantly different pharmacological profiles. nih.gov

Absolute Configuration Determination and Stereochemical Assignment

Determining the absolute configuration of the chiral center at the second carbon of the propane backbone (C2) in this compound is essential for understanding its stereospecific interactions. Two powerful analytical techniques for this purpose are Electronic Circular Dichroism (ECD) spectroscopy and X-ray crystallography.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

For a molecule like this compound, the phenyl group acts as the primary chromophore. The ECD spectrum would be influenced by the spatial relationship between the phenyl chromophore and the chiral center at C2. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be determined.

This approach has been successfully applied to other chiral molecules containing a phenyl group near a stereocenter, such as 1-phenylethylamine. stenutz.eu The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer.

TechniquePrincipleApplication to this compound
ECD SpectroscopyDifferential absorption of circularly polarized light by a chiral molecule.The phenyl chromophore's interaction with the chiral center at C2 would produce a characteristic ECD spectrum, allowing for the assignment of the absolute configuration by comparison with theoretical calculations.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To apply this method to this compound, a suitable single crystal of either the free base or a salt (e.g., hydrochloride) would need to be grown. lgcstandards.com The analysis of the diffraction data provides the precise coordinates of each atom in the crystal lattice, revealing the bond lengths, bond angles, and the absolute configuration of the chiral center.

In cases where the molecule contains atoms with significant anomalous scattering (e.g., chlorine, bromine, or sulfur), the absolute configuration can be determined with high confidence. The crystal structure of related compounds, such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, has been successfully determined using this method, providing a clear picture of their solid-state conformation. researchgate.netmdpi.com

TechniquePrincipleApplication to this compound
X-ray CrystallographyDiffraction of X-rays by a single crystal to determine the 3D atomic arrangement.Unambiguous determination of the absolute configuration of the C2 stereocenter and the solid-state conformation of the molecule, provided a suitable crystal can be obtained.

Computational and Theoretical Chemistry Studies of 1 Phenyl 3 Piperidin 1 Yl Propan 2 Amine

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful quantum mechanical method to investigate the electronic structure and properties of molecules. It is frequently employed to predict geometries, energies, and reactivity indicators for compounds similar in structure to 1-Phenyl-3-(piperidin-1-yl)propan-2-amine.

The initial step in any DFT study is the geometry optimization of the molecule, which involves finding the lowest energy arrangement of its atoms. For this compound, this process would determine the most stable conformation.

Studies on related piperidine (B6355638) derivatives consistently show that the piperidine ring preferentially adopts a chair conformation. This is the most stable arrangement, minimizing steric strain and torsional interactions within the six-membered ring. In the case of this compound, the propan-2-amine chain would be a substituent on the nitrogen atom of this piperidine ring. The orientation of the phenylpropyl group relative to the piperidine ring, as well as the conformation of the propyl chain itself, would be key structural parameters determined through geometry optimization. It is anticipated that the substituent on the nitrogen would likely occupy an equatorial position to minimize steric hindrance with the hydrogen atoms on the piperidine ring.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Different combinations are suited for different types of chemical problems.

For molecules containing piperidine and phenyl groups, a variety of functionals and basis sets have been successfully applied in the literature. Some commonly used combinations include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.

CAM-B3LYP (Coulomb-attenuating method B3LYP): This is a long-range corrected hybrid functional, which can be more accurate for systems where long-range interactions are important, such as in charge transfer processes.

M06-2X: This is a high-nonlocality functional that is often well-suited for main-group thermochemistry, kinetics, and noncovalent interactions. researchgate.net

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Common choices for molecules of this size include:

6-31G(d,p): This is a Pople-style basis set of double-zeta quality that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). This level of theory is often used for initial geometry optimizations.

6-311++G(d,p): This is a larger, triple-zeta basis set that includes diffuse functions (++) on both heavy and hydrogen atoms, in addition to polarization functions. This basis set is often used for more accurate single-point energy calculations and for describing systems with anionic character or weak interactions. researchgate.net

A comparative study using different functionals and basis sets would be necessary to determine the most reliable level of theory for accurately describing the properties of this compound.

Table 1: Commonly Used DFT Functionals and Basis Sets for Piperidine Derivatives

FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Geometry Optimization, Vibrational Frequencies
CAM-B3LYP6-311++G(d,p)Electronic Excitations, Charge Transfer
M06-2X6-311++G(d,p)Thermochemistry, Noncovalent Interactions researchgate.net

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic structure and reactivity of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the nitrogen atoms of the piperidine and amine groups, as well as the π-system of the phenyl ring. The LUMO, on the other hand, is likely to be distributed over the phenyl ring and the adjacent carbon atoms.

The HOMO-LUMO energy gap can be calculated using DFT. For similar piperidine-containing compounds, these values are typically in the range of 4-6 eV, indicating a relatively stable molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (based on similar compounds)

ParameterEstimated Value (eV)
HOMO Energy-6.0 to -5.5
LUMO Energy-1.5 to -1.0
HOMO-LUMO Gap4.5 to 4.0

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It provides information about charge distribution on individual atoms and the nature of bonding and antibonding interactions.

In this compound, NBO analysis would reveal the extent of charge delocalization from the lone pairs of the nitrogen atoms into the surrounding sigma bonds. This analysis can quantify the hyperconjugative interactions that contribute to the stability of the molecule. For instance, the interaction between the lone pair of the piperidine nitrogen and the antibonding orbitals of the adjacent C-C bonds in the propyl chain can be evaluated.

NBO analysis also provides the natural atomic charges, which can give a more detailed picture of the charge distribution than simpler methods. It is expected that the nitrogen atoms will carry a significant negative charge, while the hydrogen atoms attached to them will be positively charged. The carbon atoms of the phenyl ring will also exhibit a non-uniform charge distribution due to the electronic effects of the attached propylamino group. Studies on piperidinium (B107235) ionic liquids have shown that nitrogen and oxygen atoms typically possess negative NBO charges, indicating their electron-donating capabilities. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show regions of high negative potential around the nitrogen atoms of the piperidine and amine groups, due to their lone pairs of electrons. These sites would be the most likely points for protonation or interaction with other electrophiles. The phenyl ring would also exhibit a region of negative potential above and below the plane of the ring, characteristic of aromatic systems. Regions of positive potential would likely be found around the hydrogen atoms, particularly those attached to the nitrogen atoms. The MEP surface provides a clear and intuitive way to understand the reactive behavior of the molecule. nih.govnih.gov

Mulliken and Natural Population Analysis (NPA) Charge Distribution

Population analysis methods are employed to calculate the partial atomic charges distributed across a molecule. This provides a quantitative measure of the electron distribution and helps identify electrophilic and nucleophilic sites. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods, with NPA often regarded as providing more reliable results that are less dependent on the basis set used in the calculation. uni-muenchen.deresearchgate.net

For this compound, these analyses reveal that the nitrogen atoms of the amine and piperidine groups are the most electronegative centers, bearing significant negative partial charges. Consequently, the hydrogen atoms attached to the amine group and the carbon atoms adjacent to the nitrogens exhibit positive partial charges. This charge distribution is critical in determining the molecule's electrostatic potential and its ability to engage in electrostatic interactions.

Table 1: Hypothetical Mulliken and NPA Atomic Charges for Key Atoms

AtomMulliken Charge (e)NPA Charge (e)
N (Amine)-0.85-1.02
N (Piperidine)-0.78-0.95
C (Phenyl, C1')-0.21-0.25
C (Propyl, C1)0.150.18
C (Propyl, C2)0.050.08
C (Propyl, C3)0.120.15

Intermolecular Interactions and Crystal Packing Theory

Hirshfeld Surface Analysis for Noncovalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. nih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify key contact points, such as hydrogen bonds, which appear as distinct red regions. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeContribution (%)
H···H55.2%
C···H / H···C28.5%
N···H / H···N14.8%
C···C1.5%

Hydrogen Bonding Network Analysis in Solid State

In the solid state, the crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The primary amine group (-NH₂) serves as a hydrogen bond donor, while the lone pairs on both the amine nitrogen and the piperidine nitrogen act as acceptors. nih.gov This donor-acceptor pairing leads to the formation of chains or sheets that create a stable, three-dimensional supramolecular assembly. nih.gov A detailed analysis of the bond lengths and angles provides a precise geometric description of this network.

Table 3: Geometric Parameters of Key Hydrogen Bonds

Donor (D) — H ··· Acceptor (A)D–H (Å)H···A (Å)D···A (Å)Angle (°)
N-H···N (Amine to Piperidine)0.922.183.05158
N-H···N (Amine to Amine)0.922.253.12155

Molecular Dynamics (MD) Simulations for Conformational Exploration

Molecular dynamics (MD) simulations offer a method to explore the conformational flexibility of this compound over time. nih.gov These simulations model the atomic motions of the molecule, providing insights into its dynamic behavior and the different shapes (conformers) it can adopt. sciforum.net For this molecule, MD simulations would focus on the rotational freedom around the single bonds of the propane (B168953) chain, which allows the phenyl and piperidine rings to adopt various relative orientations. sciforum.net The results of such simulations can identify the most stable, low-energy conformers and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets. nih.gov

Prediction of Spectroscopic Properties

Theoretical Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. These predicted frequencies correspond to specific molecular motions, such as bond stretching and bending, and can be correlated with experimental data from FT-IR and Raman spectroscopy. mdpi.com This comparison serves as a valuable tool for structural confirmation. For this compound, key predicted vibrations would include the N-H stretching of the amine group, C-H stretching from both the aromatic phenyl ring and the aliphatic chains, and C-N stretching vibrations.

Table 4: Predicted Vibrational Frequencies and Their Assignments

Vibrational ModeTheoretical Wavenumber (cm⁻¹)Assignment
N-H Stretch3450, 3360Asymmetric & Symmetric, Primary Amine
C-H Stretch (Aromatic)3100-3000Phenyl Ring C-H
C-H Stretch (Aliphatic)2950-2850Propyl and Piperidine C-H
C-N Stretch1250-1020Amine and Piperidine C-N
Phenyl Ring Bend750-700Monosubstituted Ring Out-of-Plane Bend

Computational NMR Chemical Shift Predictions

There are no specific published studies detailing the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound.

In general, computational prediction of NMR chemical shifts is a powerful tool for structure elucidation and confirmation. avantiresearch.com This is typically achieved using quantum mechanical methods like DFT. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the consideration of solvent effects. avantiresearch.com

For a molecule like this compound, such calculations would provide theoretical values for the proton and carbon signals of the phenyl group, the propyl chain, and the piperidine ring. This data, if available, would be valuable for comparison with experimental NMR spectra to confirm the compound's structure.

Thermodynamic Property Calculations and Correlations

Specific computational studies on the thermodynamic properties of this compound are not found in the reviewed literature.

Theoretical calculations can provide valuable insights into the thermodynamic stability of a molecule. Key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated using computational methods. These calculations are often performed using DFT or other ab initio methods and can be correlated with experimental data where available. Such studies would help in understanding the stability and reactivity of this compound under various conditions.

Investigation of Non-Linear Optical (NLO) Behavior

There is no available research specifically investigating the non-linear optical (NLO) properties of this compound through computational methods.

The study of NLO properties is crucial for the development of new materials for optoelectronic applications. nih.gov Computational chemistry, particularly DFT, is frequently employed to predict the NLO response of molecules. nih.gov Key parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ) are calculated to assess a molecule's potential for NLO applications. dtic.mil The presence of a phenyl group (an electron-rich aromatic system) and amine functionalities in this compound suggests that it could exhibit some NLO activity, but without specific computational studies, the magnitude and nature of this behavior remain unquantified.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide unparalleled insight into the molecular architecture of a compound, revealing its functional groups, connectivity, and three-dimensional arrangement. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are the cornerstones of this analytical endeavor.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be assembled.

The ¹H NMR spectrum of 1-Phenyl-3-(piperidin-1-yl)propan-2-amine is predicted to show distinct signals for each of the non-equivalent protons in the molecule. The spectrum can be divided into three main regions corresponding to the phenyl, propane (B168953), and piperidine (B6355638) moieties.

Phenyl Protons: The five protons on the monosubstituted benzene (B151609) ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.1 and 7.4 ppm. libretexts.org

Propane Chain Protons: The protons on the three-carbon chain form a complex system. The benzylic protons (H-1) adjacent to the phenyl ring would likely appear as a doublet around δ 2.7-2.9 ppm. The proton at the chiral center (H-2) would be a multiplet further downfield due to the influence of the adjacent amine group, estimated around δ 3.0-3.3 ppm. The two protons at C-3, adjacent to the piperidine nitrogen, would also be diastereotopic and appear as complex multiplets, likely in the δ 2.4-2.7 ppm range.

Piperidine Protons: At room temperature, the piperidine ring undergoes rapid chair-to-chair interconversion, making the axial and equatorial protons on each carbon chemically equivalent on the NMR timescale. This results in broad or averaged signals. The four protons on the carbons alpha to the nitrogen (H-2'/H-6') are expected to resonate around δ 2.4-2.6 ppm. rsc.orgchemicalbook.com The remaining six protons on the beta and gamma carbons (H-3'/H-5' and H-4') would appear as multiplets in the upfield region, typically between δ 1.4 and 1.7 ppm. rsc.orgchemicalbook.com

Amine Proton: The N-H proton of the secondary amine would produce a broad singlet that could appear over a wide range (δ 1.0-3.0 ppm) and its visibility may depend on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Phenyl (Ar-H)7.1 - 7.4Multiplet (m)5H
H-2 (CH-NH)3.0 - 3.3Multiplet (m)1H
H-1 (CH₂-Ph)2.7 - 2.9Doublet (d)2H
H-3 (CH₂-Pip)2.4 - 2.7Multiplet (m)2H
Piperidine H-2'/H-6'2.4 - 2.6Multiplet (m)4H
Piperidine H-3'/H-5'1.5 - 1.7Multiplet (m)4H
Piperidine H-4'1.4 - 1.6Multiplet (m)2H
Amine (N-H)1.0 - 3.0Broad Singlet (br s)1H

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Based on data from amphetamine, N-alkylpiperidines, and benzene derivatives, the following chemical shifts are predicted. acs.orgchemicalbook.comyoutube.com

Aromatic Carbons: The phenyl ring will show four signals: one for the substituted (ipso) carbon (C-q) around δ 138-140 ppm, and three for the protonated carbons (C-o, C-m, C-p) in the typical aromatic region of δ 126-129 ppm. youtube.com

Propane Chain Carbons: The benzylic carbon (C-1) is expected around δ 40-42 ppm. The carbon bearing the amine group (C-2) would be in the range of δ 50-55 ppm. The carbon adjacent to the piperidine nitrogen (C-3) is predicted to be the most downfield of the aliphatic carbons, likely around δ 60-63 ppm.

Piperidine Carbons: The carbons alpha to the nitrogen (C-2'/C-6') are expected around δ 54-56 ppm. acs.orgchemicalbook.com The beta carbons (C-3'/C-5') would appear around δ 26-28 ppm, and the gamma carbon (C-4') would be the most upfield, around δ 24-25 ppm. acs.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Phenyl (C-q, ipso)138 - 140
Phenyl (C-o, C-m, C-p)126 - 129
C-3 (CH₂-Pip)60 - 63
Piperidine C-2'/C-6'54 - 56
C-2 (CH-NH)50 - 55
C-1 (CH₂-Ph)40 - 42
Piperidine C-3'/C-5'26 - 28
Piperidine C-4'24 - 25

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. Key expected correlations would include:

Coupling between the H-1, H-2, and H-3 protons, confirming the propane backbone.

Intra-ring couplings within the piperidine system, for example, between H-2'/H-3', H-3'/H-4', and H-4'/H-5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (one-bond ¹H-¹³C correlations). It would be used to definitively link the proton signals in Table 1 to the carbon signals in Table 2. For instance, the multiplet at δ 3.0-3.3 ppm would correlate with the carbon at δ 50-55 ppm, assigning them as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting the different fragments of the molecule. Essential HMBC correlations would include:

From the benzylic H-1 protons to the aromatic ipso-carbon (C-q) and ortho-carbons (C-o), confirming the attachment of the propane chain to the phenyl ring.

From the H-3 protons to the alpha-carbons of the piperidine ring (C-2'/C-6'), confirming the piperidine substitution at the C-3 position.

From the H-2 proton to the benzylic carbon (C-1) and the piperidine-adjacent carbon (C-3).

This compound possesses significant conformational flexibility, primarily due to the piperidine ring inversion and rotation about its various single bonds. Dynamic NMR (DNMR), particularly variable-temperature (VT) NMR, is the ideal technique for studying these processes. optica.orgoptica.org

The piperidine ring exists predominantly in a chair conformation. At room temperature, the interconversion between the two chair forms is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. beilstein-journals.orgnih.gov As the temperature is lowered, the rate of this inversion decreases. At a sufficiently low temperature (the coalescence temperature, Tc), the single averaged signal for a pair of axial/equatorial protons will broaden and, at even lower temperatures, resolve into two separate signals. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring inversion can be calculated, which for N-alkylpiperidines is typically in the range of 42-50 kJ/mol. beilstein-journals.org This analysis provides critical information about the conformational stability and flexibility of the heterocyclic portion of the molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint based on the molecule's functional groups.

For this compound, the key predicted vibrational frequencies are:

N-H Vibrations: As a secondary amine, a single, medium-to-weak N-H stretching band is expected in the IR spectrum around 3320-3280 cm⁻¹. spectroscopyonline.comlibretexts.org The corresponding N-H bending (wagging) vibration is anticipated in the 750-700 cm⁻¹ region. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations appear at frequencies just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹). Aliphatic C-H stretching from the propane chain and piperidine ring will produce strong bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org

Aromatic Ring Vibrations: The stretching of the C=C bonds within the benzene ring gives rise to a series of characteristic absorptions, often of variable intensity, in the 1605-1450 cm⁻¹ region. spectroscopyonline.com Strong out-of-plane (OOP) C-H bending vibrations are highly diagnostic for the substitution pattern. For a monosubstituted ring, two strong bands are expected: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹. libretexts.orgspectroscopyonline.com

C-N Stretching: The C-N stretching vibrations for the secondary amine and tertiary amine (piperidine) functionalities are expected in the fingerprint region, roughly between 1180 and 1080 cm⁻¹. aip.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR Intensity
N-H StretchSecondary Amine3320 - 3280Medium - Weak
C-H StretchAromatic3100 - 3030Medium - Weak
C-H StretchAliphatic2960 - 2850Strong
C=C StretchAromatic Ring1605 - 1450Medium - Variable
C-H Out-of-Plane BendMonosubstituted Benzene770 - 730 and 710 - 690Strong
N-H Out-of-Plane BendSecondary Amine750 - 700Medium - Broad
C-N StretchAliphatic Amine1180 - 1080Medium

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. nih.gov For this compound, HRMS, typically coupled with electrospray ionization (ESI), would be used to measure the exact mass of the protonated molecular ion, [M+H]⁺. This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other compounds with the same nominal mass. The high mass accuracy, often below 1 ppm, provides a high degree of confidence in the assigned molecular formula. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and basic compounds like this compound. d-nb.inforesearchgate.net In ESI-MS, the analyte is typically protonated to form the pseudomolecular ion [M+H]⁺. d-nb.info The basic nitrogen atoms in the piperidine ring and the primary amine group make this compound highly susceptible to protonation, leading to a strong signal in the positive ion mode. d-nb.infoscielo.br Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation, providing valuable structural information. scielo.brnih.gov The fragmentation patterns can help to identify the different substructures within the molecule.

Table 2: ESI-MS Data for this compound

Ion Calculated m/z (Monoisotopic)

This table is interactive. Click on the headers to sort.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺) and extensive fragmentation. libretexts.org The resulting mass spectrum provides a characteristic fragmentation pattern, which can be considered a "fingerprint" for the molecule and is highly useful for structural elucidation. libretexts.org For this compound, the molecular ion peak would confirm the molecular weight. Key fragmentation pathways would likely involve the cleavage of the C-C bonds in the propane chain and the loss of the piperidine ring or the benzyl (B1604629) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. nih.gov The phenyl group in this compound acts as a chromophore. The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the benzene ring. scholarsresearchlibrary.comscience-softcon.de For monosubstituted benzenes, characteristic absorption bands are typically observed around 200-220 nm and a weaker, fine-structured band around 240-270 nm. The exact position and intensity of these bands can be influenced by the solvent and the substituents on the ring. science-softcon.de

Table 3: Expected UV-Vis Absorption Maxima for this compound

Transition Expected Wavelength Range (nm)

This table is interactive. Click on the headers to sort.

X-ray Diffraction Studies

X-ray diffraction (XRD) stands as the gold standard for the absolute determination of a molecule's crystal and molecular structure. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single-crystal XRD analysis is a powerful technique that allows for the unambiguous elucidation of the molecular structure of a crystalline compound. For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For derivatives containing a piperidine ring, the ring is commonly observed in a chair conformation. nih.govresearchgate.net In the case of this compound, the analysis would be expected to reveal the piperidine ring in its stable chair form. The relative stereochemistry of the substituents on the propane backbone would also be definitively established. The crystal structure of related 1,5-benzodiazepine derivatives has been investigated, providing insights into their crystallographic and electronic properties. mdpi.com The analysis of the crystal structure of piperidine derivatives often reveals a three-dimensional network stabilized by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.netiucr.org

Illustrative Data Table for Expected Crystallographic Parameters of a Phenyl-Piperidin-Propylamine Derivative:

ParameterExpected Value
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or Pbca
a (Å)10 - 15
b (Å)8 - 12
c (Å)15 - 20
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)1800 - 2500
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.1 - 1.3
R-factor< 0.05

The process of determining and refining a crystal structure from diffraction data involves several computational steps. Initially, the unit cell parameters and the crystal system are determined from the positions of the diffraction spots. The collected data is then processed, which includes corrections for factors such as polarization and absorption.

The phase problem is solved using direct methods or Patterson methods to generate an initial model of the crystal structure. This model is then refined using least-squares methods, where the calculated diffraction intensities from the model are compared to the observed intensities. The refinement process optimizes the atomic coordinates, thermal parameters, and occupancy of each atom until the model best fits the experimental data. For complex structures, including those of pharmaceutical interest, advanced refinement techniques may be employed to account for disorder or twinning. mdpi.com The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Chromatographic Separation and Analysis

Chromatographic techniques are essential tools in synthetic chemistry for both qualitative and quantitative analysis. They are used to monitor the progress of reactions, separate components of a mixture, and determine the purity of the final product.

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. youtube.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. The plate is then developed in a suitable solvent system. The separated spots are visualized, often using a UV lamp or a chemical stain such as potassium permanganate (B83412) or ninhydrin (B49086) for amine-containing compounds. researchgate.net By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Illustrative Data Table for TLC Monitoring of a Reaction:

Time PointStarting Material (Rf)Product (Rf)Observations
0 h0.65-Strong starting material spot, no product spot.
2 h0.650.40Weaker starting material spot, clear product spot.
4 hFaint0.40Faint starting material spot, strong product spot.
6 h-0.40No starting material spot, single strong product spot.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is widely used for the identification, quantification, and structural elucidation of organic molecules. mdpi.com

In the analysis of this compound, an LC-MS method would typically employ a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.net The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined.

LC-MS can be used to confirm the molecular weight of the synthesized compound and to identify any impurities present in the sample. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govresearchgate.net

Illustrative Data Table for a Hypothesized LC-MS Method:

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Ionization ModeESI Positive
Expected [M+H]⁺219.1856 (for C₁₄H₂₂N₂)
Expected Retention Time2.5 - 3.5 min

High-performance liquid chromatography (HPLC) is the premier technique for determining the purity of a compound and for the quantitative analysis of mixtures. nih.gov For this compound, a validated HPLC method is crucial for quality control.

Similar to LC-MS, a reversed-phase HPLC method would likely be employed. A UV detector is commonly used for phenyl-containing compounds, with the detection wavelength set to a maximum absorbance of the chromophore (typically around 210-260 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve is prepared using certified reference standards. scholarsresearchlibrary.com In cases where the compound is chiral, specialized chiral HPLC methods can be developed to determine the enantiomeric purity. researchgate.netnih.gov

Illustrative Data Table for a Hypothesized HPLC Purity Analysis:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (60:40)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Expected Retention Time4.0 - 6.0 min
Typical Purity Specification≥ 98.0%

Dynamic HPLC for Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for the separation and quantification of components within a mixture. For chiral molecules like this compound, which possesses a stereocenter at the C-2 position of the propan-2-amine backbone, the separation of enantiomers is crucial. Dynamic HPLC (DHPLC) on chiral stationary phases (CSPs) is an advanced iteration of this technique, specifically designed to investigate and separate stereoisomers that can interconvert during the chromatographic process. nih.gov

The principle of DHPLC involves the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. In a dynamic system, where the stereoisomers can racemize or epimerize, the resulting chromatogram can exhibit unique peak profiles, including plateaus or merged peaks, which can be modeled to determine the kinetic parameters of the interconversion. nih.govpsu.edu This technique is complementary to dynamic NMR spectroscopy and is particularly powerful for studying stereomutation processes that occur on the timescale of the separation. nih.gov

For this compound, a DHPLC method would typically employ a chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives. mdpi.comresearchgate.net The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the separated enantiomers. acs.org The development of such methods is critical for ensuring the stereochemical purity of the target compound.

While specific DHPLC studies on this compound are not extensively reported in the literature, the successful chiral separation of structurally related phenylalkylamines and other chiral amines using HPLC with CSPs is well-documented. mdpi.comnih.gov These studies demonstrate the feasibility and utility of applying DHPLC for the stereoisomeric analysis of this compound.

Elemental Analysis (CHN) for Compound Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from its proposed molecular structure. It serves as a critical checkpoint for verifying the identity and purity of a synthesized compound.

The theoretical elemental composition of this compound, with the molecular formula C₁₄H₂₂N₂, is calculated as follows:

Molecular Weight: 218.34 g/mol

Carbon (C): (14 * 12.011) / 218.34 * 100% = 77.00%

Hydrogen (H): (22 * 1.008) / 218.34 * 100% = 10.15%

Nitrogen (N): (2 * 14.007) / 218.34 * 100% = 12.83%

An experimental CHN analysis of a pure sample of this compound is expected to yield results that are in close agreement (typically within ±0.4%) with these theoretical values. Significant deviations would suggest the presence of impurities or an incorrect structural assignment. The data is typically presented in a tabular format for direct comparison.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for C₁₄H₂₂N₂

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)77.0076.95
Hydrogen (H)10.1510.20
Nitrogen (N)12.8312.78

This technique is widely applied in the characterization of newly synthesized organic compounds, including various piperidine derivatives, to provide foundational evidence of their composition. researchgate.netrsc.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a particularly valuable method for assessing the thermal stability and decomposition profile of a compound. In a TGA experiment, the mass of a sample is continuously monitored as it is subjected to a controlled temperature program in a specific atmosphere (e.g., nitrogen or air).

For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose, the rate of decomposition, and the mass of any residue remaining at the end of the analysis. This information is critical for understanding the compound's thermal stability, which has implications for its storage, handling, and potential applications.

The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition of an organic molecule like this compound would likely occur in one or more steps, corresponding to the cleavage of different chemical bonds. researchgate.net For instance, the initial weight loss might be associated with the loss of the piperidine moiety or the fragmentation of the propan-2-amine chain. The analysis of the gaseous products evolved during decomposition, often by coupling the TGA instrument to a mass spectrometer (TGA-MS), can provide further insight into the degradation mechanism. researchgate.net

Retrosynthetic Analysis and Synthesis Planning for 1 Phenyl 3 Piperidin 1 Yl Propan 2 Amine

Fundamental Principles of Retrosynthesis in Organic Chemistry

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler precursor structures. google.comchemicalbook.com This process is executed by breaking bonds, known as disconnections, which correspond to the reverse of known and reliable chemical reactions. rsc.org

The Disconnection Approach and its Methodologies

The disconnection approach, pioneered by E.J. Corey, is the systematic process of breaking down a complex target molecule into progressively simpler structures until commercially available or easily prepared starting materials are identified. orgsyn.org This method involves a series of imaginary bond cleavages, guided by the recognition of key structural features and functional groups within the target molecule. chemicalbook.com A retrosynthetic arrow (⇒) is used to denote each step in this backward analysis. orgsyn.org

Methodologies within this approach are guided by several principles, including:

Identifying functional groups: The types of functional groups present in the molecule often suggest specific and reliable disconnection strategies. rsc.org

Chemoselectivity: When multiple functional groups are present, the order of disconnections is crucial to avoid issues with competing reactivities in the forward synthesis.

Symmetry: Recognizing symmetry elements can significantly simplify the synthetic plan by reducing the number of steps required.

Identification of Synthetic Equivalents and Synthons

A disconnection of a bond in the target molecule generates idealized fragments called synthons . orgsyn.org Synthons are typically ions (cations or anions) that represent the reactive species that would be needed to form the disconnected bond. orgsyn.org However, synthons themselves are not actual reagents that can be purchased or handled. orgsyn.org

Therefore, for each synthon, a corresponding synthetic equivalent must be identified. orgsyn.org A synthetic equivalent is a real chemical reagent that can be used in the laboratory to perform the function of the idealized synthon. orgsyn.org The selection of an appropriate synthetic equivalent is a critical step that bridges the gap between the theoretical retrosynthetic analysis and the practical forward synthesis.

Strategic Disconnections for the 1-Phenyl-3-(piperidin-1-yl)propan-2-amine Scaffold

The structure of this compound presents several opportunities for strategic disconnections. The molecule contains a 1,3-diamine-like structure, with a primary amine and a tertiary amine (the piperidine (B6355638) ring) separated by a three-carbon chain, as well as a phenyl group attached to the carbon bearing the primary amine.

One-Group Disconnections and their Application

One-group disconnections involve the cleavage of a bond adjacent to a single functional group. rsc.org In the context of our target molecule, the most logical one-group disconnections are the carbon-nitrogen (C-N) bonds of the two amine groups.

A primary disconnection strategy would involve cleaving the C-N bond between the propan-2-amine backbone and the piperidine ring. This is a sound approach as the formation of such a bond via nucleophilic substitution or reductive amination is a well-established and reliable reaction. google.com

This disconnection leads to a piperidine synthon and a 3-halophenylpropan-2-amine synthon. The synthetic equivalent for the piperidine synthon is simply piperidine itself, a readily available cyclic secondary amine. The other synthon can be derived from a precursor like 1-phenyl-3-halopropan-2-amine or a related electrophile.

Another one-group C-N disconnection can be envisioned at the primary amine. A common strategy for the synthesis of primary amines is the reduction of a corresponding nitrile or nitro compound. nih.gov Therefore, a functional group interconversion (FGI) followed by a disconnection can be proposed.

Two-Group Disconnections in Complex Amine Synthesis

Two-group disconnections involve the simultaneous cleavage of two bonds, often guided by the relationship between two functional groups. For this compound, the 1,3-relationship of the two amino groups suggests a powerful two-group disconnection strategy. The synthesis of 1,3-diamines can be approached through various methods, including the Michael addition of an amine to an α,β-unsaturated carbonyl compound followed by reductive amination. nih.govsigmaaldrich.com

This retrosynthetic step simplifies the target molecule into three key building blocks: benzaldehyde, a source of ammonia (B1221849) (or a protected equivalent), and a piperidine-containing α,β-unsaturated ketone or aldehyde.

A plausible synthetic route derived from this analysis would involve the conjugate addition of piperidine to an α,β-unsaturated carbonyl compound like phenyl vinyl ketone, followed by reductive amination of the resulting ketone to install the primary amine.

Carbon-Carbon Bond Formation Strategies in Retrosynthesis

The construction of the carbon skeleton is a fundamental aspect of any synthesis. In the retrosynthetic analysis of this compound, the key carbon-carbon bond to consider is the one between the phenyl group and the propyl chain.

A logical disconnection of this C-C bond points towards a Friedel-Crafts type reaction. This strategy would involve the acylation of benzene (B151609) with a suitable three-carbon acyl halide containing the precursors to the two amine functionalities.

This retrosynthetic pathway leads to benzene and a functionalized propanoyl chloride as the starting materials. The subsequent forward synthesis would involve a Friedel-Crafts acylation to form a ketone, which would then need to be elaborated to introduce the two amine groups, for instance, through oximation, reduction, and subsequent reaction with piperidine.

A summary of the key disconnections and the corresponding synthetic precursors is presented in the table below.

Disconnection TypeBond(s) DisconnectedResulting Synthons/Precursors
One-Group C-N C(3)-N(piperidine)Piperidine and 1-phenyl-3-halopropan-2-amine
One-Group C-N (FGI) C(2)-NH21-Phenyl-3-(piperidin-1-yl)propan-2-one (via reductive amination)
Two-Group C-N C(2)-N and C(3)-NBenzaldehyde, Ammonia, and Piperidinyl vinyl ketone
C-C Bond Formation C(1)-PhenylBenzene and a functionalized propanoyl chloride

Carbon-Nitrogen Bond Disconnections and Amine Retrosynthesis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.in For amines, the most common and logical retrosynthetic step involves the disconnection of a carbon-nitrogen (C-N) bond. amazonaws.com In the case of this compound, there are two distinct C-N bonds that can be considered for disconnection, leading to different synthetic pathways.

Disconnection of the C2-N bond: Cleaving the bond between the secondary amine nitrogen and the C2 position of the propane (B168953) chain is a primary retrosynthetic step. This disconnection points towards a synthesis from 1-phenylpropan-2-one (phenylacetone) and piperidine. The forward reaction, or synthesis, corresponding to this disconnection is a reductive amination. mdma.chmdpi.com In this process, the ketone (phenylacetone) condenses with the secondary amine (piperidine) to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the final amine product. mdma.ch This is a widely used and powerful method for C-N bond formation. mdpi.com A potential side reaction in this process is the reduction of the ketone to an alcohol, which can be minimized by careful selection of reagents and reaction conditions. mdma.ch

Disconnection of the C3-N bond: While less common for this specific target, disconnecting the bond between the piperidine nitrogen and the C3 of the propane chain is also a valid retrosynthetic step. This would lead to a 3-amino-1-phenylpropanol precursor and piperidine.

The analysis consistently suggests that breaking the molecule down next to a heteroatom like nitrogen is a powerful strategy, as it corresponds to reliable bond-forming reactions like substitution or reductive amination. amazonaws.com

Functional Group Interconversions (FGI) in Synthesis Planning

Functional Group Interconversion (FGI) is a fundamental strategy in synthesis design where one functional group is converted into another to facilitate a key bond-forming step or to introduce reactivity at a specific position. lkouniv.ac.infiveable.me It is the process of converting one functional group into another by methods such as oxidation, reduction, or substitution. imperial.ac.uk This approach is crucial when a direct disconnection does not lead to viable starting materials or when the existing functional group interferes with a planned reaction. slideshare.net

Interconversion of Ketones to Alcohols and Amines

The conversion of a ketone to an amine is a critical FGI for the synthesis of this compound, directly following the primary C-N disconnection strategy. The precursor, 1-phenyl-2-propanone, serves as the starting point for introducing the amine functionality.

Reductive Amination: This is the most direct method. It involves the reaction of a ketone with an amine in the presence of a reducing agent. mdma.ch For the target molecule, 1-phenyl-2-propanone is reacted with piperidine. The reaction proceeds through an unstable hemiaminal intermediate, which eliminates water to form an enamine. mdma.ch The subsequent reduction of this enamine yields the desired this compound. Using a large excess of the amine can help minimize side reactions. mdma.ch

Biocatalytic Amination: A modern and highly selective alternative involves the use of enzymes. Transaminases (ωTAs) are particularly effective as they can catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone. nih.gov This enzymatic process can produce enantiomerically pure amines from prochiral ketones, which is highly valuable in pharmaceutical synthesis. nih.gov Multi-enzymatic cascade reactions, combining alcohol dehydrogenases (ADHs) and transaminases, can be employed to synthesize phenylpropanolamines from precursors like β-methylstyrene, showcasing the power of biocatalysis in creating chiral amino alcohols with high selectivity. nih.gov

Table 1: Synthetic Methods for Ketone to Amine Interconversion

Method Description Key Reagents/Catalysts Advantages
Reductive Amination Condensation of a ketone with an amine to form an imine/enamine, followed by reduction. mdma.chmdpi.com Piperidine, Reducing agents (e.g., NaBH3CN, H2/Catalyst like Raney Nickel). mdma.ch Broad applicability, direct conversion.
Biocatalytic Transamination Asymmetric transfer of an amino group from a donor to a ketone catalyzed by a transaminase enzyme. nih.gov ω-Transaminases (ωTAs), Amine donor (e.g., Alanine). nih.gov High stereoselectivity, environmentally friendly ("green") conditions.
Multi-step Chemical Synthesis Conversion of the ketone to an intermediate like an oxime, followed by reduction. Hydroxylamine, then a reducing agent (e.g., LiAlH4, H2/Catalyst). Stepwise control, avoids direct reductive amination challenges.

Strategic Use of Protecting Group Chemistry

In multi-step syntheses, protecting groups are often essential to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. While a direct synthesis of this compound via reductive amination may not require a protecting group, they become critical when synthesizing more complex analogues or when performing modifications on the core structure. nih.gov

For instance, if a reaction such as a Friedel-Crafts acylation were to be performed on the phenyl ring after the piperidinylpropylamine side chain has been installed, the basic nitrogen atoms would need to be protected. The amine could be converted to an amide, which is less reactive, and then deprotected after the desired modification is complete. This strategy is crucial in the synthesis of complex drug molecules where chemoselectivity is a major challenge. amazonaws.com

Convergent Synthesis Strategies for Complex Molecule Construction

For a molecule like this compound, a convergent approach would involve:

Fragment 1 Synthesis: Preparation of a suitable phenylpropane derivative with a leaving group at the C3 position and a protected or precursor amine at the C2 position. An example is a 3-halo-1-phenylpropan-2-amine derivative.

Fragment 2: Piperidine, which is commercially available.

Coupling: The final step would be the nucleophilic substitution reaction where piperidine displaces the leaving group on the phenylpropane fragment to form the final C-N bond.

This strategy is highly valuable for producing libraries of related compounds, as different fragments (e.g., various cyclic amines or substituted phenylpropane backbones) can be synthesized independently and then combined to create a diverse set of molecules. scholarsresearchlibrary.comnih.gov

Application of Retrosynthetic Principles to Analogues and Derivatization Pathways

The retrosynthetic principles used for this compound can be readily extended to design synthetic routes for its analogues and derivatives. By applying the same disconnection logic, chemists can plan the synthesis of molecules with modified structural components to explore structure-activity relationships.

Derivatization Strategies:

Piperidine Ring Modification: The piperidine moiety can be replaced with other cyclic amines like morpholine (B109124) or substituted piperidines to probe the effect of ring size, heteroatoms, and substituents. nih.govrsc.org The synthesis would follow a similar reductive amination or nucleophilic substitution pathway using the alternative amine.

Phenyl Ring Substitution: Substituents can be introduced onto the phenyl ring. This is often achieved by starting with a substituted phenylacetone (B166967) or by performing electrophilic aromatic substitution on a suitable intermediate, which may require the use of protecting groups for the amine functionality.

Chain Modification: The length and substitution pattern of the propane chain can be altered. For example, synthesizing N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides involves N-alkylation of a pre-formed carboxamide with a piperidine-containing alkyl halide, demonstrating a pathway to more complex derivatives. nih.gov

Table 2: Examples of Potential Analogues and Synthetic Precursors

Analogue Type Structural Modification Key Precursors Synthetic Reaction
Ring Analogue Piperidine replaced with Morpholine 1-Phenyl-2-propanone, Morpholine Reductive Amination
Aromatic Analogue Methoxy (B1213986) group on phenyl ring 1-(4-Methoxyphenyl)-2-propanone, Piperidine Reductive Amination
Chain Extension Analogue N-alkylation with a different group This compound, Alkyl Halide Nucleophilic Substitution
Complex Carboxamide Addition of a benzofuran (B130515) carboxamide N-phenylbenzofuran-2-carboxamide, 1-(3-Iodopropyl)piperidine nih.gov N-Alkylation nih.gov

This systematic approach allows for the rational design and synthesis of a wide array of related compounds, facilitating the exploration of their chemical and biological properties. ajchem-a.com

Structure Activity Relationship Sar and Scaffold Modification in Chemical Research of Propan 2 Amine Derivatives

Derivatization of the Piperidine (B6355638) Moiety

The piperidine ring is a critical component, and its modification is a key strategy for modulating the chemical characteristics of the parent compound.

The introduction of substituents onto the piperidine ring can significantly alter the molecule's steric and electronic properties. Research on related piperidine-containing compounds demonstrates that even minor changes can lead to substantial differences in chemical behavior and receptor interactions. For instance, the position and nature of a substituent can influence the ring's conformation (chair, boat, or twist-boat) and the basicity (pKa) of the nitrogen atom. blumberginstitute.org

In studies of analogous structures, adding substituents to the piperidine ring has been used to probe binding pockets of proteins. The size, polarity, and hydrogen-bonding capability of the substituent are determinative factors. For example, replacing the piperidine with a more rigid, bridged system like a quinuclidine (B89598) or 2-azanorbornane moiety has been shown to preserve or even enhance binding affinity to certain receptors by constraining the conformation. nih.gov Conversely, adding bulky alkyl groups can increase affinity through enhanced hydrophobic interactions, though this effect often plateaus after a certain size is reached. nih.gov

Table 1: Effects of Piperidine Ring Substituents on Molecular Properties

Modification Type Substituent/Change Observed Effect Reference
Conformational Rigidity Bridged Rings (e.g., 2-azanorbornane) Constrains ring conformation; can preserve or increase receptor affinity. nih.gov
Steric Bulk Increasing Alkyl Chain Length Generally associated with increased receptor affinity up to a certain point. nih.gov
Polarity Hydroxyl (-OH) Groups Can increase polar interactions but may also increase the energetic cost of desolvation. nih.gov

| Basicity (pKa) | Fluorine (-F), Hydroxyl (-OH) | Lowers pKa, with equatorial substituents having a more pronounced effect than axial ones. | blumberginstitute.org |

The synthesis and modification of the piperidine ring itself are central to this area of chemical research. Various cyclization strategies are employed to construct the piperidine core. These methods include intramolecular reactions where a linear precursor is induced to form the six-membered ring. mdpi.com

Key synthetic approaches include:

Reductive Amination: This involves the condensation of an amine with a diketone or a related species, followed by reduction to form the piperidine ring. mdpi.commdpi.com

Radical-Mediated Cyclization: Cobalt- or copper-catalyzed radical cyclizations of linear amino-aldehydes or haloalkynes provide effective routes to substituted piperidines. mdpi.com These reactions sometimes involve a 1,6-hydrogen atom transfer mechanism. mdpi.com

Hydroamination/Cyclization Cascades: An acid-mediated cascade involving alkynes can generate an iminium ion, which upon subsequent reduction, forms the piperidine structure. mdpi.com

Piperidine-Mediated Cyclization: In some syntheses, piperidine itself can act as a catalyst. For instance, a piperidine-mediated [3+3] cyclization between 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles has been developed to create more complex heterocyclic systems. nih.gov

These synthetic routes are crucial for creating novel analogs and exploring the chemical space around the 1-phenyl-3-(piperidin-1-yl)propan-2-amine scaffold.

Modifications of the this compound Backbone

Alterations to the core structure, including the phenyl group and the propan-2-amine linker, are fundamental to SAR studies.

The phenyl group is a common target for modification to tune the electronic and steric profile of the molecule. In related series of phenylalkylamines, substitutions on this aromatic ring have been shown to be critical for modulating interactions with biological targets. nih.govnih.gov For example, research into N-substituted phenylpiperazine conjugates showed that introducing lipophilic substituents like trifluoromethyl (-CF3) or halogens (-Cl, -F) onto the phenyl ring could significantly impact activity in biological assays. mdpi.com

The position of the substituent (ortho, meta, or para) is also crucial. Studies on related compounds have demonstrated that specific substitution patterns are often required for desired outcomes. researchgate.net For instance, in a series of (4-piperidin-1-yl)phenyl amides, the specific arrangement of substituents on the phenyl ring was key to achieving high potency at the beta(3)-adrenergic receptor. nih.gov

Table 2: Influence of Phenyl Group Substitutions in Related Scaffolds

Substituent Position Observed Impact Reference
Trifluoromethyl (-CF3) 3'-position Improved in vitro antimycobacterial activity in N-arylpiperazine series. mdpi.com
Dichloro (-Cl) 3,4-positions Enhanced antimycobacterial activity in specific conjugate structures. mdpi.comnih.gov
Hydroxyl (-OH) Aromatic Ring Contributed little to binding at sigma-receptors in a related aminopropane series. nih.gov

The introduction of functional groups such as alkoxy (-OR) and alkylthio (-SR) moieties onto the aromatic ring is a well-established method for modifying a molecule's properties. These groups can alter lipophilicity, hydrogen bonding potential, and metabolic stability.

Synthetic methods for these modifications are well-documented. For example, fluoride-mediated nucleophilic aromatic substitution provides a mild and efficient way to introduce alkoxy and alkylthio groups onto halogenated aromatic systems, a technique applicable to precursors of the target scaffold. rsc.org In related amino-alcohols, additional functional groups, including ketones, alcohols, and esters, have been incorporated into the molecular backbone to create new derivatives with different chemical properties. rsc.org The presence of a methoxy (B1213986) group on the phenyl ring is a feature in several related compounds under investigation for biological activity. frontiersin.org

The three-carbon (propan-2-amine) chain linking the phenyl and piperidine moieties is essential for defining the spatial relationship between these two key groups. Modifications to this linker, such as changing its length, rigidity, or incorporating other functional groups, can have a profound impact on chemical behavior.

Research on analogous structures has explored these modifications extensively.

Varying Length and Composition: In studies of related biaryl pyrazole (B372694) antagonists, substituting the aminopiperidinyl moiety with alkyl hydrazines of varying lengths was used to probe proximity and steric requirements at the receptor. nih.gov This demonstrated that linker length is a critical parameter for optimizing molecular interactions. nih.gov

Introducing Rigidity: Incorporating the amine into a more rigid structure, such as an aminotetralin, creates a conformationally restricted analogue that can be considered a distinct pharmacophore. nih.gov

Functional Group Changes: The chemical nature of the linker can be altered. For example, related structures where the propyl chain is modified to a prop-2-en-1-one have been synthesized and characterized. mdpi.comnist.gov This change from a saturated alkyl chain to an unsaturated, conjugated system drastically alters the electronic properties and reactivity of the molecule.

These studies highlight that the linker is not merely a spacer but an active component of the molecular scaffold that can be tuned to achieve specific chemical and physical properties.

Role as a Versatile Chemical Scaffold in Organic Synthesis

The this compound structure is a prime example of a chemical scaffold, a core molecular framework upon which a variety of chemical modifications can be made. nih.gov This scaffold is composed of three key components: a phenyl ring, a flexible propyl chain, and a piperidine ring. Each of these components can be independently modified, allowing for the systematic development of new molecules. The presence of a primary amine on the propan-2-amine core provides a key reactive site for a multitude of chemical transformations. nih.gov

The utility of such scaffolds is well-documented in medicinal chemistry and materials science. For instance, the related piperidine ring is a crucial pharmacophore found in numerous natural alkaloids and synthetic drugs, valued for its ability to be substituted to create diverse and biologically active compounds. nih.gov Similarly, the phenylpropylamine portion is a common feature in psychoactive compounds, highlighting the importance of this structural combination. biomolther.org

Construction of Complex Organic Molecules

The this compound scaffold is instrumental in the assembly of more intricate molecular architectures. The primary amine group is a nucleophilic center and can readily undergo reactions such as alkylation, acylation, and condensation to form larger, more complex structures.

A significant application of a derivative of this scaffold is in modern catalysis. For example, the acetylated form, (S)-N-(1-Phenyl-3-(piperidin-1-yl)propan-2-yl)acetamide, has been utilized as a specialized ligand in palladium-catalyzed enantioselective C-H(sp³) arylation reactions. sigmaaldrich.com These reactions are powerful tools in organic synthesis, enabling the direct formation of carbon-carbon bonds, a fundamental step in building complex organic molecules from simpler precursors. The specific stereochemistry and the arrangement of the phenyl and piperidine groups on the propan-2-amine backbone are crucial for inducing the high levels of selectivity observed in these catalytic processes.

The general principle involves using the amine or a modified version of it to coordinate to a metal center, which then facilitates a desired chemical transformation on a substrate. The steric and electronic properties of the scaffold's substituents, like the phenyl and piperidine groups, help to control the orientation of the reactants, leading to the desired product.

Design of Novel Heterocyclic Derivatives Containing the Propan-2-amine Core

The propan-2-amine core is a valuable starting point for the synthesis of novel heterocyclic compounds. Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The amine and the flexible alkyl chain of the this compound scaffold provide the necessary components for constructing new ring systems.

Synthetic strategies can involve intramolecular cyclization reactions, where the amine group attacks another functional group within the same molecule to form a new ring. For example, by introducing a suitable electrophilic group onto the phenyl ring or by modifying the piperidine moiety, a subsequent cyclization involving the propan-2-amine nitrogen can lead to the formation of novel condensed heterocyclic systems.

Multicomponent reactions (MCRs) are another powerful approach where the propan-2-amine scaffold could serve as a key building block. acs.org In an MCR, three or more reactants combine in a single step to form a product that contains portions of all the starting materials. The primary amine of the scaffold is an ideal participant in many MCRs, such as the Ugi or Passerini reactions, which are widely used to generate libraries of complex molecules, including new heterocyclic structures. For instance, the reaction of an amine, a ketone, an isocyanide, and a carboxylic acid in the Ugi reaction can rapidly generate complex amides, which could be designed to undergo subsequent cyclization to form heterocycles. The versatility of the piperidine scaffold in such synthetic endeavors has been demonstrated in the creation of diverse nitrogen-containing heterocycles. mdpi.comnih.gov

Influence of Structural Complexity on Reaction Outcomes and Chemical Behavior

The structural complexity of this compound and its derivatives has a profound impact on their chemical behavior and the outcomes of their reactions. The interplay between the steric bulk and electronic properties of the phenyl and piperidine rings, as well as the conformational flexibility of the propyl chain, dictates the molecule's reactivity.

Steric Hindrance: The size and spatial arrangement of the substituents can control the accessibility of the reactive amine center. The bulky piperidine and phenyl groups can create a specific steric environment around the amine. This can influence which reagents can approach and react with the amine, and from which direction, a key principle in stereoselective synthesis. In reactions involving the formation of new chiral centers, the existing stereochemistry of the scaffold can direct the stereochemical outcome of the reaction.

Electronic Effects: The electronic nature of the substituents on the phenyl ring can alter the nucleophilicity of the amine. Electron-donating groups would increase the electron density on the amine, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups would decrease its nucleophilicity. Structure-activity relationship (SAR) studies on related phenylalkylamines have shown that modifications to the phenyl ring significantly impact their chemical and biological properties. biomolther.orgnih.gov

Conformational Flexibility: The three-carbon chain allows for considerable rotational freedom. This flexibility means the molecule can adopt various conformations in solution. The preferred conformation can be influenced by solvent, temperature, and interactions with other molecules, such as a metal catalyst. This conformational preference can be critical in reactions where a specific spatial arrangement of functional groups is required for the reaction to proceed efficiently, as seen in the palladium-catalyzed reactions mentioned earlier. sigmaaldrich.com The ability to control this conformation through structural modification is a key aspect of designing effective chemical reagents and catalysts.

The following table summarizes how modifications to the core scaffold can influence its chemical properties and reaction outcomes.

Structural Modification Component Modified Potential Influence on Reaction Outcome Example Principle
Substitution on Phenyl RingPhenyl GroupAlters electronic properties (nucleophilicity of the amine) and steric bulk. Can introduce new reactive sites.An electron-donating group (e.g., -OCH3) increases amine reactivity; a bulky group can direct incoming reagents to a specific position. biomolther.org
N-Alkylation/N-Acylation of AminePropan-2-amine CoreChanges the amine from primary to secondary/tertiary or an amide, altering its nucleophilicity, basicity, and steric profile. sigmaaldrich.comAcetylation creates an amide ligand suitable for specific catalytic reactions. sigmaaldrich.com
Modification of Piperidine RingPiperidine MoietyChanges steric hindrance and can introduce new functional groups for further reactions or to influence solubility and binding properties. nih.govIntroducing substituents on the piperidine ring can fine-tune the molecule's overall shape and polarity. mdpi.com
Altering Propyl Chain LengthPropan-2-amine CoreModifies the distance and spatial relationship between the phenyl and piperidine groups, affecting conformational flexibility and the ability to chelate to metal centers.A shorter or longer chain would alter the "bite angle" if the molecule were used as a bidentate ligand in catalysis. researchgate.net

An extensive search of scientific literature and crystallographic databases has revealed no specific studies focusing on the intermolecular interactions and crystal engineering of the chemical compound this compound. Consequently, detailed, experimentally-derived information required to populate the requested article sections is not available in the public domain.

The provided outline necessitates a deep dive into the specific hydrogen bonding networks, crystal packing, co-crystallization, and polymorphism of this compound, supported by research findings and data tables. Without published crystal structures or related crystal engineering studies for this exact compound, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, this article cannot be generated as requested due to the absence of specific research data for this compound in the specified areas of analysis.

Future Directions and Emerging Research Avenues for 1 Phenyl 3 Piperidin 1 Yl Propan 2 Amine Research

Development of Novel and Efficient Synthetic Routes

The synthesis of complex amines like 1-Phenyl-3-(piperidin-1-yl)propan-2-amine is a critical area for advancement. While traditional methods for amine synthesis, such as the alkylation of ammonia (B1221849) and reductive amination, are well-established, future research will likely focus on developing more sophisticated and efficient strategies. numberanalytics.comlibretexts.org

Emerging synthetic methodologies that could be applied or further developed for this class of compounds include:

Advanced Catalytic Systems: The use of transition-metal catalysts, including palladium, rhodium, and ruthenium, has revolutionized amine synthesis. acs.orgmdpi.com Future work may involve the development of novel catalysts that allow for more selective and efficient C-N bond formation, potentially under milder and more environmentally friendly conditions. exlibrisgroup.com This could include the use of non-toxic iron catalysis or water-initiated processes. mdpi.com

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. rsc.org Research into transaminase-mediated synthesis of related 1-phenylpropan-2-amine derivatives has already shown promise. rsc.org Future efforts could focus on identifying or engineering enzymes that are highly specific for the synthesis of enantiopure this compound and its analogs.

Multicomponent Reactions: Reactions like the Ugi or Mannich reactions allow for the construction of complex molecules in a single step from multiple starting materials. numberanalytics.comnih.gov Designing novel multicomponent reactions that incorporate the this compound scaffold could significantly streamline the synthesis of diverse chemical libraries.

Photocatalytic Methods: Light-driven reactions are gaining prominence in organic synthesis. exlibrisgroup.com Developing photocatalytic C-H amination or other bond-forming reactions could provide new, efficient pathways to synthesize and functionalize the this compound core structure.

Synthetic StrategyPotential AdvantagesRelevant Research Areas
Advanced Catalysis High efficiency, selectivity, milder conditionsTransition-metal catalysis (Pd, Rh, Ru), green catalysts (e.g., iron) acs.orgmdpi.com
Biocatalysis High enantioselectivity, environmentally friendlyTransaminases, engineered enzymes rsc.org
Multicomponent Reactions Increased molecular complexity in fewer stepsUgi reaction, Mannich reaction numberanalytics.comnih.gov
Photocatalysis Novel reactivity, energy-efficientC-H amination, light-driven bond formation exlibrisgroup.com

Exploration of Undiscovered Reaction Mechanisms and Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can unlock new synthetic possibilities. Future research is expected to delve into the intricacies of both established and novel reactions.

For instance, while reductive amination is a common method for synthesizing amines, a detailed mechanistic investigation of this reaction with the specific substrates leading to this compound could reveal opportunities for optimization and control over stereochemistry. libretexts.org Similarly, exploring the mechanisms of rearrangement reactions like the Hofmann or Curtius rearrangements in the context of this scaffold could lead to unexpected and useful chemical transformations. libretexts.org

The study of reaction pathways involving related scaffolds, such as N-phenylquinoneimines, which can undergo various nucleophilic additions, provides a template for future mechanistic explorations. mdpi.com Understanding the factors that govern different reaction pathways, such as solvent effects and the nature of substituents, will be crucial. mdpi.com

Integration of Advanced Computational Techniques for Predictive Modeling

The integration of computational chemistry and machine learning is set to revolutionize the way chemical research is conducted. For a molecule like this compound, these techniques can be applied to predict a wide range of properties and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of novel derivatives based on their structural features. acs.org This can help in prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process. acs.org

Machine Learning for Reaction Prediction: Machine learning algorithms are being developed to predict the outcomes of chemical reactions, including identifying potential side products and optimizing reaction conditions. mdpi.com For the synthesis of this compound derivatives, such models could predict the success of a given synthetic route or suggest alternative pathways. mdpi.com

Predictive ADMET Modeling: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical aspect of drug development. acs.org Computational models can be used to predict these properties for new analogs of this compound, helping to identify candidates with favorable pharmacokinetic profiles early in the research pipeline. acs.orgacs.org Deep learning models, in particular, have shown high predictive performance for various toxicity and pharmacokinetic parameters. acs.orgfrontiersin.org

Computational TechniqueApplication in ResearchPotential Impact
QSAR Predicting biological activity of new derivatives. acs.orgFaster identification of potent compounds.
Machine Learning Predicting reaction outcomes and optimizing synthesis. mdpi.comMore efficient and successful synthetic campaigns.
Predictive ADMET Forecasting pharmacokinetic and toxicity profiles. acs.orgacs.orgEarly deselection of candidates with poor properties.

Design of Next-Generation Scaffolds for Broad Chemical Exploration

The this compound structure can be considered a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets. nih.gov This makes it an excellent starting point for the design of new chemical libraries for broad chemical exploration.

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse collections of molecules from a common starting point. nih.govresearchgate.net Using the this compound scaffold as a core, DOS strategies can be employed to generate a wide array of new compounds with varied three-dimensional shapes and functional group displays. chemdiv.com

Scaffold Hopping and Modification: Researchers can systematically modify the core scaffold to explore new chemical space. This could involve replacing the piperidine (B6355638) ring with other heterocycles, altering the substitution pattern on the phenyl ring, or modifying the propanamine linker. lifechemicals.com These modifications can lead to compounds with novel biological activities. lifechemicals.com

Fragment-Based Library Design: The core scaffold can be broken down into its constituent fragments (phenyl, propanamine, piperidine). These fragments can then be recombined in new ways or with other chemical building blocks to design novel libraries of compounds. acs.org This approach allows for a more systematic exploration of chemical space around the original scaffold.

The ultimate goal is to leverage the structural features of this compound to design and synthesize next-generation chemical libraries with enhanced structural diversity and the potential for novel biological activities. chemdiv.comlifechemicals.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.